molecular formula C14H15NO4 B1528800 2-([(Benzyloxy)carbonyl]amino)hex-5-ynoic acid CAS No. 1404828-80-3

2-([(Benzyloxy)carbonyl]amino)hex-5-ynoic acid

Cat. No.: B1528800
CAS No.: 1404828-80-3
M. Wt: 261.27 g/mol
InChI Key: QWPVNBACLFLOJI-UHFFFAOYSA-N
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Description

2-([(Benzyloxy)carbonyl]amino)hex-5-ynoic acid is a useful research compound. Its molecular formula is C14H15NO4 and its molecular weight is 261.27 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-(phenylmethoxycarbonylamino)hex-5-ynoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4/c1-2-3-9-12(13(16)17)15-14(18)19-10-11-7-5-4-6-8-11/h1,4-8,12H,3,9-10H2,(H,15,18)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWPVNBACLFLOJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to Cbz-L-homopropargylglycine: A Versatile Tool in Chemical Biology and Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of Cbz-L-homopropargylglycine (CAS No. 1404828-80-3), a key building block and research tool for scientists and professionals in drug development. We will delve into its chemical properties, synthesis, and its pivotal role in advancing our understanding of biological systems through bioorthogonal chemistry. This document aims to be a practical resource, offering not only theoretical knowledge but also actionable protocols and insights derived from extensive field experience.

Introduction: The Significance of a Chemically Addressable Amino Acid

Cbz-L-homopropargylglycine, systematically named (2S)-2-(phenylmethoxycarbonylamino)hex-5-ynoic acid, is a protected, non-canonical amino acid that has garnered significant attention in the scientific community.[1] Its structure is unique in that it combines a chiral amino acid core with a terminal alkyne functionality. This alkyne group serves as a chemical "handle," allowing for highly specific and efficient chemical modifications within complex biological environments. The carboxybenzyl (Cbz or Z) protecting group on the amine provides stability and is a standard protecting group in peptide synthesis, making it a valuable precursor for creating custom peptides and bioconjugates.

The primary utility of the deprotected form, L-homopropargylglycine (HPG), lies in its role as a methionine analog.[2][3][4][5] Cells can mistake HPG for methionine and incorporate it into newly synthesized proteins during translation.[4][5][6] This "tagging" of nascent proteins with an alkyne group opens up a world of possibilities for their study, a technique known as Bio-Orthogonal Non-Canonical Amino Acid Tagging (BONCAT).[7][8] The incorporated alkyne can then be selectively reacted with an azide-bearing molecule through a "click" reaction, a cornerstone of bioorthogonal chemistry.[9][10][11][12] This allows for the visualization, isolation, and characterization of proteins synthesized under specific conditions, providing a dynamic snapshot of the proteome.[2][7]

Beyond its use in proteomics, the unique structure of Cbz-L-homopropargylglycine and its derivatives makes it a valuable component in the synthesis of complex biomolecules, including peptide-based drugs and Proteolysis Targeting Chimeras (PROTACs).[13][14][15]

Physicochemical Properties and Data

A thorough understanding of the physical and chemical properties of Cbz-L-homopropargylglycine is essential for its effective use in research and development.

PropertyValueSource
CAS Number 1404828-80-3Internal Data
Molecular Formula C14H15NO4[1]
Molecular Weight 261.27 g/mol [1]
IUPAC Name (2S)-2-(phenylmethoxycarbonylamino)hex-5-ynoic acid[1]
Synonyms Z-Hpg-OH, Cbz-L-homopropargylglycine[1]
Appearance Typically a white to off-white solid[13]
Solubility Soluble in organic solvents like DMSO and DMF[16]

Synthesis and Chemical Reactivity

The synthesis of Cbz-L-homopropargylglycine and related derivatives often involves multi-step processes. While a detailed synthesis protocol is beyond the scope of this guide, an optimized synthesis for the closely related Fmoc-L-homopropargylglycine-OH has been reported, highlighting key steps such as double Boc protection and a Seyferth-Gilbert homologation to introduce the alkyne moiety while preserving enantiopurity.[17][18] Similar strategies can be adapted for the synthesis of the Cbz-protected analog.

The core of Cbz-L-homopropargylglycine's utility lies in the reactivity of its terminal alkyne. This functional group is the cornerstone of its application in bioorthogonal chemistry.

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The most common reaction involving the alkyne handle of HPG is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a type of "click chemistry".[9] This reaction is highly efficient, specific, and can be performed in aqueous environments, making it ideal for biological applications.[9][11] The reaction forms a stable triazole linkage between the alkyne-containing protein and an azide-functionalized probe, which can be a fluorescent dye, a biotin tag for purification, or another molecule of interest.[4][5]

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product Protein_Alkyne Protein-R-C≡CH (HPG-labeled protein) Triazole_Product Protein-R-[Triazole]-Probe (Stable Conjugate) Protein_Alkyne->Triazole_Product CuAAC Probe_Azide Probe-N3 (e.g., Fluorescent Azide) Probe_Azide->Triazole_Product Cu_I Cu(I) Cu_I->Triazole_Product catalyzes

Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) workflow.

Core Application: Monitoring Protein Synthesis with BONCAT

The Bio-Orthogonal Non-Canonical Amino Acid Tagging (BONCAT) technique, utilizing L-homopropargylglycine (HPG), has revolutionized the study of protein synthesis. It offers a non-radioactive, sensitive, and versatile alternative to traditional methods like using ³⁵S-methionine.[3]

The BONCAT Workflow

The general workflow for a BONCAT experiment involves several key steps, each requiring careful consideration and optimization.

BONCAT_Workflow cluster_analysis Analysis Options A 1. Cell Culture & Methionine Depletion B 2. HPG Labeling (Incubate cells with HPG) A->B C 3. Cell Lysis or Fixation/Permeabilization B->C D 4. Click Reaction (Add azide probe and Cu(I) catalyst) C->D E 5. Downstream Analysis D->E F Fluorescence Microscopy E->F G Flow Cytometry E->G H Western Blot & SDS-PAGE E->H I Proteomic Analysis (with Biotin-Azide) E->I

Caption: General workflow for a BONCAT experiment.

Detailed Experimental Protocol: HPG-based Protein Synthesis Assay for Fluorescence Microscopy

This protocol provides a step-by-step guide for labeling newly synthesized proteins in cultured cells with HPG and visualizing them using fluorescence microscopy.[19][20]

Materials:

  • L-homopropargylglycine (HPG)

  • Methionine-free cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

  • Blocking buffer (e.g., 3% BSA in PBS)

  • Fluorescent picolyl azide (e.g., AZDye 488 Picolyl Azide)

  • Copper(II) sulfate (CuSO₄)

  • THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine)

  • Sodium ascorbate

  • Nuclear counterstain (e.g., DAPI)

  • Mounting medium

Procedure:

  • Cell Seeding: Plate cells on coverslips in a multi-well plate at the desired density and allow them to adhere overnight.

  • Methionine Depletion:

    • Gently wash the cells once with warm PBS.

    • Replace the standard medium with pre-warmed methionine-free medium.

    • Incubate the cells for 30-60 minutes at 37°C to deplete intracellular methionine reserves.[19]

  • HPG Labeling:

    • Prepare a stock solution of HPG (e.g., 50 mM in sterile water or DMSO).

    • Add HPG to the methionine-free medium to a final concentration of 50 µM (this may require optimization depending on the cell type).

    • Incubate for the desired labeling period (e.g., 1-4 hours) at 37°C.

  • Fixation and Permeabilization:

    • Remove the HPG-containing medium and wash the cells twice with PBS.

    • Add the fixative solution and incubate for 15 minutes at room temperature.

    • Remove the fixative and wash twice with PBS.

    • Add the permeabilization buffer and incubate for 20 minutes at room temperature.[19]

    • Wash twice with PBS.

  • Click Reaction:

    • Prepare the click reaction cocktail immediately before use. For a 500 µL reaction volume:

      • PBS: 435 µL

      • Fluorescent picolyl azide (1 mM stock): 5 µL

      • CuSO₄ (50 mM stock): 10 µL

      • THPTA (50 mM stock): 25 µL

      • Sodium ascorbate (100 mM stock, freshly prepared): 25 µL

    • Add the components in the order listed and mix gently.

    • Remove the PBS from the cells and add the click reaction cocktail.

    • Incubate for 30 minutes at room temperature, protected from light.

  • Washing and Staining:

    • Remove the reaction cocktail and wash the cells three times with PBS.

    • If desired, perform antibody staining for specific proteins at this stage.

    • Incubate with a nuclear counterstain (e.g., DAPI) for 5-10 minutes.

    • Wash twice with PBS.

  • Mounting and Imaging:

    • Carefully mount the coverslips onto microscope slides using an appropriate mounting medium.

    • Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and DAPI.

Applications in Drug Discovery and Development

The unique properties of Cbz-L-homopropargylglycine and its derivatives extend their utility into the realm of drug discovery.

Peptide Synthesis and Modification

The Cbz-protected form is particularly well-suited for solid-phase peptide synthesis (SPPS).[13][17] By incorporating Cbz-L-homopropargylglycine into a peptide sequence, a reactive alkyne handle can be positioned at a specific site. This allows for the subsequent conjugation of various moieties, such as polyethylene glycol (PEG) to improve solubility and pharmacokinetic properties, or cytotoxic drugs to create targeted therapies.

PROTAC Linker Synthesis

L-homopropargylglycine has emerged as a valuable building block for the synthesis of PROTAC linkers.[14][15] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[14] The alkyne group of L-homopropargylglycine can be used to connect the target-binding and ligase-binding ligands, forming the complete PROTAC molecule.[14][15]

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling Cbz-L-homopropargylglycine and its derivatives.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.[21][22]

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[22][23]

  • Storage: Store in a cool, dry place, away from incompatible materials.[13][16] For long-term storage, -20°C is recommended.[3][4][16]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[21][22]

Conclusion

Cbz-L-homopropargylglycine and its deprotected form, L-homopropargylglycine, are powerful and versatile tools in the arsenal of researchers in chemical biology and drug discovery. Their ability to introduce a bioorthogonal alkyne handle into peptides and proteins has enabled significant advancements in our ability to study and manipulate biological systems. From elucidating the dynamics of protein synthesis to constructing novel therapeutic modalities like PROTACs, the applications of this unique amino acid continue to expand, promising further exciting discoveries in the years to come.

References

  • PubChem. (n.d.). Cbz-L-homopropargylglycine. National Center for Biotechnology Information. Retrieved from [Link]

  • Puumala, E., et al. (2024). Protocol to evaluate translation inhibition in Candida species using fluorescence microscopy and flow cytometry. STAR Protocols.
  • Li, Y., et al. (2021).
  • Cayman Chemical. (2023). L-Homopropargyl Glycine (hydrochloride).
  • Fisher Scientific. (2025).
  • Polyak, D., & Krauss, I. J. (2022). An Optimized Synthesis of Fmoc-l-Homopropargylglycine-OH. Organic Process Research & Development.
  • Jena Bioscience. (n.d.). L-Homopropargylglycine (L-HPG), Protein synthesis monitoring. Retrieved from [Link]

  • Glenn, W. K., et al. (2021). In vivo homopropargylglycine incorporation enables sampling, isolation and characterization of nascent proteins from Arabidopsis thaliana. The Plant Journal.
  • Polyak, D., & Krauss, I. J. (2022). An Optimized Synthesis of Fmoc-l-Homopropargylglycine-OH. ACS Omega.
  • Kumar, A., et al. (2023). Bio-orthogonal Chemistry: Pioneering Therapeutic Precision in Medicine. Cureus.
  • Click Chemistry Tools. (2023). HPG/AHA Protein Synthesis Assay Protocol Fluorescent Microscopy.
  • Click Chemistry Tools. (n.d.). L-HOMOPROPARGYLGLYCINE (HPG).
  • Click Chemistry Tools. (2023).
  • Carl ROTH. (2025).
  • Polyak, D., & Krauss, I. J. (2022). An Optimized Synthesis of Fmoc-l-Homopropargylglycine-OH. ACS Omega.
  • Thermo Fisher Scientific. (n.d.). Click-iT™ L-Homopropargylglycine (HPG). Invitrogen.
  • Scinto, S. L., et al. (2021). Bioorthogonal chemistry.
  • Bioorthogonal Chemistry: A Revolution in Chemical Biology. (2025). Berkeley Scientific Journal.
  • Glenn, W. K., et al. (2021).
  • Wang, Y., et al. (2023). Tetrazine bioorthogonal chemistry derived in vivo imaging. Frontiers in Chemistry.
  • Scinto, S. L., et al. (2021). Bioorthogonal chemistry.
  • Study of newly synthetized proteins with l-homopropargylglycine (HPG)... (n.d.). ResearchGate. Retrieved from [Link]

Sources

The Cornerstone of Glycopeptide Antibiotics: An In-depth Technical Guide to Z-Hpg (N-Cbz-4-hydroxyphenylglycine)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of N-Cbz-4-hydroxyphenylglycine (Z-Hpg), a critical N-terminally protected, non-proteinogenic amino acid. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but the underlying scientific rationale, ensuring that the information is both actionable and intellectually robust for its intended audience of scientific professionals.

Core Molecular Attributes of Z-Hpg

N-Cbz-4-hydroxyphenylglycine, colloquially referred to as Z-Hpg, is a derivative of the non-proteinogenic amino acid 4-hydroxyphenylglycine (Hpg). The "Z" designation refers to the benzyloxycarbonyl (Cbz) protecting group attached to the alpha-amino group. This protection is a foundational strategy in peptide synthesis, preventing the highly reactive amino group from engaging in unwanted side reactions during the formation of peptide bonds.[1]

The molecular formula and weight of Z-Hpg are derived from the constituent parts:

  • 4-Hydroxyphenylglycine (Hpg): With a molecular formula of C₈H₉NO₃ and a molecular weight of 167.16 g/mol , Hpg provides the core amino acid structure.[2][3][4][5]

  • Benzyloxycarbonyl (Cbz or Z) group: This protecting group has the formula C₈H₇O₂.

During the protection reaction, the amino group of Hpg forms an amide bond with the Cbz group, with the loss of a hydrogen atom from the amine.

Therefore, the molecular formula of Z-Hpg is C₁₆H₁₅NO₅ .

The molecular weight is calculated as follows: (16 x 12.011) + (15 x 1.008) + (1 x 14.007) + (5 x 15.999) = 301.298 g/mol .

PropertyValueSource
Molecular Formula C₁₆H₁₅NO₅Calculated
Molecular Weight 301.30 g/mol Calculated
Core Amino Acid 4-Hydroxyphenylglycine (Hpg)[2][3]
Protecting Group Benzyloxycarbonyl (Cbz or Z)[1]

Strategic Importance in Drug Development

The significance of Z-Hpg is intrinsically linked to the biological importance of its core amino acid, 4-hydroxyphenylglycine. Hpg is a crucial structural component of glycopeptide antibiotics, a class of last-resort drugs used to treat severe infections caused by Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA).[2][6][7]

Vancomycin , a well-known glycopeptide antibiotic, incorporates Hpg into its heptapeptide backbone. The rigid, cup-shaped structure of vancomycin, essential for its antibacterial activity, is in part dictated by the presence of Hpg.[6][8] The biosynthesis of these antibiotics relies on a dedicated enzymatic pathway to produce Hpg, which is then incorporated into the growing peptide chain by non-ribosomal peptide synthetases (NRPSs).[8][9]

In the context of synthetic and semi-synthetic antibiotic development, Z-Hpg serves as a vital building block. The Cbz protecting group allows for the controlled, stepwise addition of the 4-hydroxyphenylglycine moiety into a peptide sequence during solid-phase or solution-phase peptide synthesis.[9] The ability to synthetically manipulate peptide backbones containing Hpg opens avenues for creating novel antibiotic variants with improved efficacy, reduced toxicity, or the ability to overcome antibiotic resistance.

The Biosynthesis of 4-Hydroxyphenylglycine: A Natural Blueprint

Understanding the natural production of 4-hydroxyphenylglycine provides valuable insights for metabolic engineering and synthetic biology approaches. Bacteria produce Hpg through a four-step enzymatic pathway that diverts intermediates from the shikimic acid pathway, the primary route for aromatic amino acid synthesis.[6][10]

The key enzymes in this pathway are:

  • Prephenate Dehydrogenase (Pdh): Converts prephenate to 4-hydroxyphenylpyruvate.[10]

  • 4-Hydroxymandelate Synthase (HmaS): A dioxygenase that transforms 4-hydroxyphenylpyruvate into (S)-4-hydroxymandelate.[10]

  • 4-Hydroxymandelate Oxidase (Hmo): Oxidizes (S)-4-hydroxymandelate to 4-hydroxybenzoylformate.[6]

  • 4-Hydroxyphenylglycine Transaminase (HpgT): Catalyzes the final step, transferring an amino group to 4-hydroxybenzoylformate to yield (S)-4-hydroxyphenylglycine.[6][10]

Hpg_Biosynthesis Biosynthesis of 4-Hydroxyphenylglycine (Hpg) Prephenate Prephenate HPP 4-Hydroxyphenylpyruvate Prephenate->HPP Pdh (NAD⁺ → NADH) HMA (S)-4-Hydroxymandelate HPP->HMA HmaS (O₂ → H₂O) HBF 4-Hydroxybenzoylformate HMA->HBF Hmo (O₂ → H₂O₂) Hpg (S)-4-Hydroxyphenylglycine HBF->Hpg HpgT (Amino Donor → Keto Acid) Z_Hpg_Workflow Z-Hpg Synthesis and Deprotection Workflow cluster_synthesis Synthesis of Z-Hpg cluster_deprotection Deprotection of Z-Hpg Hpg 4-Hydroxyphenylglycine Reaction_Syn Reaction with Cbz-Cl, NaHCO₃, THF/H₂O, 0°C Hpg->Reaction_Syn Workup_Syn Aqueous Work-up & Extraction Reaction_Syn->Workup_Syn Purification Silica Gel Chromatography Workup_Syn->Purification Z_Hpg_Product Z-Hpg Purification->Z_Hpg_Product Z_Hpg_Start Z-Hpg Reaction_Dep Hydrogenolysis (H₂, Pd/C, MeOH, 60°C) Z_Hpg_Start->Reaction_Dep Workup_Dep Filtration & Concentration Reaction_Dep->Workup_Dep Hpg_Product 4-Hydroxyphenylglycine Workup_Dep->Hpg_Product

Sources

Technical Guide: Solubility & Handling of N-Cbz-L-Homopropargylglycine in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility, handling, and application of 2-([(Benzyloxy)carbonyl]amino)hex-5-ynoic acid , commonly referred to as N-Cbz-L-Homopropargylglycine (Cbz-L-Hpg) .

Executive Summary

This compound (CAS: 1234692-80-8) is a non-proteinogenic amino acid derivative featuring a terminal alkyne handle and a carbobenzyloxy (Cbz) protecting group. It is a critical reagent in bio-orthogonal chemistry ("Click Chemistry") and solid-phase peptide synthesis (SPPS).

This guide validates that the compound is highly soluble in Dimethyl Sulfoxide (DMSO) . The lipophilic Cbz protecting group, combined with the polar aprotic nature of DMSO, allows for stable stock solutions exceeding 100 mM . Proper handling requires strict exclusion of moisture to prevent precipitation and side reactions during downstream applications.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]

ParameterSpecification
IUPAC Name (2S)-2-(phenylmethoxycarbonylamino)hex-5-ynoic acid
Common Name N-Cbz-L-Homopropargylglycine (Cbz-L-Hpg)
CAS Number 1234692-80-8
Molecular Formula C₁₅H₁₇NO₄
Molecular Weight 275.30 g/mol
Physical State White to off-white crystalline powder
Solubility (DMSO) High (>50 mg/mL) ; Recommended Stock: 50–100 mM
Solubility (Water) Low (Hydrophobic Cbz group limits aqueous solubility)

Solubility Analysis in DMSO

Theoretical Basis

The dissolution of N-Cbz-L-Homopropargylglycine in DMSO is driven by two primary mechanisms:

  • Dipole-Dipole Interactions: DMSO is a powerful polar aprotic solvent (

    
    ). Its sulfoxide oxygen acts as a strong hydrogen bond acceptor, interacting effectively with the acidic proton of the carboxylic acid (-COOH) and the amide proton of the carbamate (NH-Cbz).
    
  • Lipophilic Solvation: The benzyl ring of the Cbz group and the hydrocarbon chain of the hexynoic backbone are solvated by the methyl groups of DMSO via van der Waals forces. This contrasts with water, where the hydrophobic Cbz group creates a high energetic penalty for solvation.

Empirical Data & Limits

While the free amine (L-Homopropargylglycine) has a reported solubility of ~100 mg/mL in DMSO [1], the Cbz-protected variant exhibits even higher solubility due to the disruption of the zwitterionic crystal lattice.

  • Saturation Limit: Estimated >200 mM (>55 mg/mL).

  • Practical Working Concentration: 50 mM is the industry standard for "Click" reagents. This concentration ensures rapid dissolution while remaining dilute enough for precise micropipetting.

Experimental Protocol: Stock Solution Preparation

Reagents & Equipment
  • Compound: N-Cbz-L-Homopropargylglycine (≥95% purity).

  • Solvent: Anhydrous DMSO (≥99.9%, stored over molecular sieves).

  • Vessel: Amber glass vial (borosilicate) with PTFE-lined cap.

  • Equipment: Vortex mixer, Ultrasonic bath (optional).

Step-by-Step Methodology
  • Calculations: Determine the mass required for a 50 mM stock solution.

    • Formula:

      
      
      
    • Example: To prepare 1.0 mL of 50 mM solution:

      
      
      
  • Weighing: Weigh ~13.8 mg of the powder into a sterile amber glass vial. Record the exact mass.

  • Solvent Addition: Add the calculated volume of Anhydrous DMSO to the vial.

    • Precision Note: Do not rely on the vial markings. Use a calibrated micropipette.

  • Dissolution:

    • Cap the vial tightly.

    • Vortex for 30–60 seconds. The powder should dissolve rapidly.

    • Visual Check: The solution must be clear and colorless. If particulates remain, sonicate for 2 minutes at room temperature (<30°C).

  • Aliquoting: Divide the stock into small aliquots (e.g., 50–100 µL) to avoid repeated freeze-thaw cycles.

  • Storage: Store at -20°C . Stable for 6–12 months if kept dry.

Workflow Diagram

The following diagram illustrates the critical decision points in the preparation workflow to ensure sample integrity.

DissolutionProtocol cluster_safety Critical Control Point Start Start: Weigh Reagent (N-Cbz-L-Hpg) AddDMSO Add Anhydrous DMSO (Target: 50 mM) Start->AddDMSO Vortex Vortex Mix (30-60 sec) AddDMSO->Vortex Check Visual Inspection: Clear Solution? Vortex->Check Sonicate Sonicate (2 min, <30°C) Check->Sonicate No (Particulates) Aliquot Aliquot into Amber Vials Check->Aliquot Yes Sonicate->Check Filter Optional: Syringe Filter (0.2 µm PTFE) Store Store at -20°C (Desiccated) Aliquot->Store

Figure 1: Decision-matrix for the preparation of N-Cbz-L-Homopropargylglycine stock solutions. Note the loop for sonication if dissolution is incomplete.

Applications & Context

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This compound is primarily used to introduce an alkyne handle into peptides or small molecules.

  • Protocol: Dilute the DMSO stock into the aqueous reaction buffer (e.g., PBS/t-BuOH).

  • Solvent Tolerance: Most CuAAC reactions tolerate 5–20% DMSO. Ensure the final DMSO concentration in your assay does not denature your target protein (if applicable).

Solid-Phase Peptide Synthesis (SPPS)
  • Coupling: The Cbz group is stable to TFA (acid) but removed by hydrogenolysis or strong acid (HBr/AcOH). This makes it orthogonal to Fmoc/Boc strategies in specific side-chain engineering contexts.

  • Loading: The DMSO stock can be diluted with DMF (Dimethylformamide) for on-resin coupling reactions.

Troubleshooting & Stability

IssueCauseSolution
Precipitation upon dilution "Crashing out" in aqueous buffer.Add the DMSO stock slowly to the vortexing aqueous buffer. Increase DMSO % or add a surfactant (e.g., Tween-20).
Yellowing of solution Oxidation of DMSO or contaminants.Discard. Use fresh, anhydrous DMSO (stored under N₂/Ar).
Freezing at Room Temp DMSO freezes at 19°C.Thaw completely at 25–30°C before use. Do not pipette frozen slurry.

References

  • PubChem. (n.d.).[1] Cbz-L-homopropargylglycine (CID 66519993).[1] National Library of Medicine.[1] Retrieved from [Link][1]

Sources

Methodological & Application

Technical Application Note: Acidolytic Deprotection of Cbz-Homopropargylglycine (Hpg)

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol is designed for researchers requiring a non-hydrogenolytic method for removing the Benzyloxycarbonyl (Cbz) group from Homopropargylglycine (Hpg).

Executive Summary & Strategic Rationale

The synthesis of peptides containing non-canonical amino acids like L-Homopropargylglycine (Hpg) is critical for bioorthogonal chemistry (e.g., Copper-catalyzed Azide-Alkyne Cycloaddition).[1] While the Cbz (Benzyloxycarbonyl) group is a robust N-terminal protectant, its standard removal via catalytic hydrogenation (Pd/C, H₂) is incompatible with Hpg, as it irreversibly reduces the terminal alkyne to an alkane.

Consequently, acidolytic cleavage using HBr in acetic acid becomes the requisite method. However, this protocol presents a specific chemoselective challenge: Hydrobromination of the alkyne .

This guide details a kinetically controlled protocol to selectively cleave the Cbz group while preserving the homopropargyl moiety. It relies on the mechanistic reality that carbamate protonation and subsequent benzyl cation elimination are kinetically favored over the protonation of a non-activated terminal alkyne at controlled temperatures.

Mechanistic Analysis & Chemoselectivity

To ensure success, one must understand the competing pathways. The deprotection relies on the high acidity of HBr to protonate the carbamate oxygen, leading to the expulsion of the stable benzyl cation.

Critical Pathway Analysis
  • Pathway A (Desired): Acid-catalyzed elimination of the Cbz group.

  • Pathway B (Undesired): Electrophilic addition of HBr across the alkyne (Markovnikov addition), yielding a vinyl bromide impurity.

Control Strategy:

  • Temperature Suppression: Conducting the reaction at 0°C–Room Temp significantly retards the rate of alkyne hydrohalogenation (Pathway B) while maintaining sufficient energy for Cbz cleavage (Pathway A).

  • Scavenging: The use of scavengers (e.g., phenol or thioanisole) is recommended to trap the generated benzyl cation, preventing benzyl-alkyne alkylation.

Interactive Pathway Diagram

Deprotection_Mechanism Start Cbz-Hpg-OH Inter Protonated Carbamate Start->Inter Protonation HBr HBr / AcOH HBr->Inter Deprotection Pathway A: Cbz Cleavage (Kinetically Favored) Inter->Deprotection SideReaction Pathway B: Alkyne Hydrobromination (Slower at <25°C) Inter->SideReaction Risk if T > RT Product H-Hpg-OH (HBr Salt) + Benzyl Bromide + CO2 Deprotection->Product Impurity Vinyl Bromide Impurity SideReaction->Impurity

Figure 1: Mechanistic bifurcation showing the kinetic preference for Cbz removal over alkyne addition under controlled conditions.

Detailed Experimental Protocol

Materials & Reagents
ReagentSpecificationRole
Substrate Cbz-L-HomopropargylglycineStarting Material
Reagent 33% HBr in Acetic Acid (anhydrous)Deprotecting Agent
Solvent Glacial Acetic AcidCo-solvent (optional)
Precipitant Diethyl Ether (Et₂O), coldProduct Isolation
Scavenger Thioanisole or PhenolBenzyl Cation Trap
Step-by-Step Workflow
Phase 1: Preparation
  • Setup: Flame-dry a round-bottom flask and equip it with a magnetic stir bar and a drying tube (CaCl₂) to exclude atmospheric moisture.

  • Dissolution: Dissolve 1.0 mmol of Cbz-Hpg-OH in a minimal amount of glacial acetic acid (approx. 2 mL).

    • Note: If the substrate is not fully soluble, the addition of the HBr reagent usually solubilizes it.

  • Cooling: Place the reaction vessel in an ice-water bath (0°C). Allow to equilibrate for 10 minutes.

Phase 2: Reaction (The Critical Window)
  • Reagent Addition: Add 3.0 mL of 33% HBr in Acetic Acid dropwise to the stirring solution at 0°C.

    • Expert Insight: The evolution of CO₂ gas (bubbling) indicates the reaction is proceeding.

  • Scavenger Addition (Recommended): Add 2.0 equivalents of Thioanisole immediately. This prevents the benzyl bromide byproduct from reacting with the alkyne or the amine.

  • Time Control:

    • Stir at 0°C for 15 minutes .

    • Remove the ice bath and allow to warm to Room Temperature (20-25°C) .

    • Stir for exactly 45 minutes .

    • Stop Condition: Do not exceed 60 minutes total reaction time to minimize alkyne damage.

Phase 3: Work-up & Isolation
  • Precipitation: Pour the reaction mixture slowly into 50 mL of cold anhydrous Diethyl Ether with vigorous stirring. The deprotected peptide usually precipitates as a white HBr salt.

  • Filtration/Centrifugation: Collect the precipitate via filtration or centrifugation (3000 rpm, 5 min).

  • Washing: Resuspend the solid in fresh cold ether (20 mL) and re-centrifuge. Repeat this wash 3 times to remove residual acetic acid, benzyl bromide, and scavengers.

  • Drying: Dry the solid under high vacuum (lyophilization preferred) for 4 hours to remove traces of acid.

Workflow Diagram

Protocol_Workflow Step1 1. Dissolve Cbz-Hpg in AcOH Step2 2. Cool to 0°C Step1->Step2 Step3 3. Add 33% HBr/AcOH + Thioanisole Step2->Step3 Step4 4. React 45-60 min (Strict Time Control) Step3->Step4 Step5 5. Precipitate in Cold Diethyl Ether Step4->Step5 Step6 6. Wash x3 (Ether) & Vacuum Dry Step5->Step6

Figure 2: Operational workflow emphasizing the critical time control step to prevent side reactions.

Analytical Validation & Troubleshooting

Quality Control (QC)

After isolation, verify the integrity of the alkyne and the removal of Cbz.

MethodExpected ResultFailure Mode (Side Reaction)
ESI-MS [M+H]⁺ = 114.05 (Free amine)+80/82 Da shift (HBr addition)
¹H NMR Loss of aromatic Cbz signals (7.3 ppm). Presence of alkyne proton (~2.0 ppm, triplet).Disappearance of alkyne triplet; appearance of vinyl protons (5.5-6.5 ppm).
HPLC Single sharp peak (polar).Split peaks or late-eluting hydrophobic impurities (brominated species).
Troubleshooting Guide
  • Problem: Product is an oil, not a solid.

    • Solution: The HBr salt is hygroscopic. Triturate with cold ether/hexane (1:1) and scratch the flask wall to induce crystallization.

  • Problem: MS shows +80 mass unit impurity.

    • Cause: Reaction time too long or temperature too high (Hydrobromination).

    • Fix: Repeat reaction at 0°C strictly for 60 minutes; do not warm to RT.

Safety & Handling

  • HBr/AcOH: Highly corrosive and fuming. Causes severe burns. Handle only in a functioning fume hood.

  • Benzyl Bromide (Byproduct): A potent lachrymator (tear gas). All ether washes must be disposed of in a dedicated halogenated waste container.

References

  • Master Organic Chemistry. (2024). Addition of HBr to Terminal Alkynes: Mechanism and Regioselectivity. Retrieved from [Link]

  • National Institutes of Health (PMC). (2025). An Optimized Synthesis of Fmoc-L-Homopropargylglycine-OH. Retrieved from [Link]

  • MDPI. (2023).[2] Linker-Free Synthesis of Antimicrobial Peptides Using HBr/TFA Cleavage. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Alkyne Peptide Synthesis Support Center: Glaser Coupling Mitigation

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Subject: Troubleshooting & Prevention of Oxidative Alkyne Homocoupling (Glaser Coupling) Ticket ID: GLASER-001 Assigned Specialist: Senior Application Scientist

The Diagnostic Hub: Is it Glaser Coupling?

Before altering your protocol, confirm that Glaser coupling is the root cause of your yield loss or impurity profile. This side reaction occurs when two terminal alkyne groups couple to form a diyne (


) instead of reacting with the azide.
Symptom Checker
ObservationProbability of Glaser CouplingTechnical Explanation
LCMS Mass Shift: Found peak at

High (Confirmed) Two peptide chains have covalently bonded via their alkyne handles, losing two protons in the process.
Reaction Color: Solution turns Green or BlueHigh Indicates oxidation of Cu(I) to Cu(II).[1] Cu(II) is the oxidant required for the Glaser cycle. Active CuAAC catalyst (Cu(I)) should be colorless or slightly yellow.
Precipitation: Insoluble aggregates formMedium Peptide dimers often have drastically different solubility profiles, leading to aggregation (especially in aqueous buffers).
Stalled Reaction: Azide remains unconsumedMedium Dissolved oxygen has oxidized your catalyst. The Cu(II) is now driving the Glaser cycle instead of the Click cycle.

The Mechanism: Know Your Enemy

Glaser coupling is an oxidative process.[2] It competes with the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) only when oxygen is present.

Signaling Pathway: The Oxygen Switch

The following diagram illustrates how Oxygen hijacks the catalytic cycle.

GlaserMechanism Alkyne Terminal Alkyne (Peptide-C≡CH) Cu1 Cu(I) Catalyst (Active) Alkyne->Cu1 Coordination Cu2 Cu(II) Species (Inactive/Oxidant) Cu1->Cu2 Oxidation Triazole 1,2,3-Triazole (Desired Product) Cu1->Triazole + Azide (Anaerobic Path) Diyne 1,3-Diyne Dimer (Glaser Side Product) Cu2->Diyne + Alkyne (Aerobic Path) O2 Dissolved Oxygen (The Trigger) O2->Cu1 Oxidizes Ascorbate Ascorbate (Rescuer) Ascorbate->Cu2 Reduces to Cu(I)

Figure 1: The mechanistic bifurcation. Oxygen converts the active Cu(I) catalyst into a Cu(II) oxidant, triggering the Glaser pathway. Ascorbate is required to reverse this process.

The Prevention Protocol: The "Gold Standard" Workflow

To eliminate Glaser coupling, you must starve the reaction of oxygen and maintain a robust reducing environment.[3]

Reagents Required[3][4][5][6][7][8][9][10][11][12]
  • Copper Source: CuSO₄[3][4][5][6][7][8] · 5H₂O (Preferred over CuI to avoid iodide oxidation).

  • Reducing Agent: Sodium Ascorbate (Freshly prepared).

  • Ligand: THPTA or BTTAA (See Section 4).[7]

  • Buffer: Phosphate (PBS) or HEPES, pH 7.0–7.5.

Step-by-Step Methodology
  • The "Pre-Complexation" Step (Crucial):

    • Do not add Copper and Ligand separately to the peptide.

    • Mix CuSO₄ and Ligand (THPTA/BTTAA) in a separate tube first.

    • Ratio: Maintain a 1:5 ratio (Cu : Ligand). This protects Cu(I) from disproportionation.

  • The De-Gassing Phase:

    • Dissolve your Alkyne-Peptide and Azide in the buffer.

    • Action: Bubble inert gas (Argon or Nitrogen) through the solution for 15–30 minutes.

    • Why? Sparging is more effective than simple headspace flushing for removing dissolved

      
      .
      
  • Catalyst Injection:

    • Add the Cu-Ligand complex to the reaction.[5]

    • Add Sodium Ascorbate last .

    • Stoichiometry:

      • Cu: 0.1 – 0.5 equivalents (relative to alkyne).

      • Ascorbate: 5 – 10 equivalents.

    • Note: The high ascorbate excess acts as a "sacrificial anode," consuming residual oxygen before it can oxidize the copper.

  • Incubation:

    • Seal the vial under inert gas.

    • Monitor color: If it turns green, add more ascorbate immediately.

Ligand Selection: The "Why" Behind the Choice

The choice of ligand dictates the lifespan of your Cu(I) species and the suppression of side reactions.

LigandSolubilityGlaser SuppressionRecommendation
TBTA Poor (Requires DMSO/tBuOH)LowAvoid for peptides. Poor solubility promotes aggregation.
THPTA High (Water soluble)ModerateStandard. Good for general peptide synthesis.
BTTAA High (Water soluble)Excellent Preferred. The electron-rich environment of BTTAA accelerates the Click reaction while shielding Cu(I) from oxidation more effectively than THPTA [1].

Technical Insight: BTTAA allows for lower copper loading (10-50 µM), which indirectly reduces Glaser coupling by lowering the concentration of metal centers available to bridge two alkynes [2].

Frequently Asked Questions (FAQ)

Q: My peptide contains Histidines. Will this affect the Glaser risk? A: Yes. Histidine is a copper chelator.[9] It can strip copper from your ligand, forming catalytically inactive species that are prone to oxidation (leading to Glaser coupling).

  • Fix: Increase your Ligand:Cu ratio to 10:1 or use BTTAA , which binds Cu(I) more strongly than Histidine.

Q: Can I use Cu(I) salts (like CuBr or CuI) directly to avoid Ascorbate? A: Not recommended. Cu(I) salts are thermodynamically unstable in water and will disproportionate into Cu(0) and Cu(II) without a stabilizing ligand. The generated Cu(II) will immediately trigger Glaser coupling if any oxygen is present. Always use CuSO₄ + Ascorbate for aqueous peptide work.

Q: I see a peak at +16 or +32 mass units. Is this Glaser? A: No. This is oxidation (Met/Trp/His oxidation) or Alkyne Hydration (hydration of alkyne to ketone).

  • Glaser = Dimerization (

    
    ).
    
  • Oxidation =

    
     (Oxygen insertion).
    
  • Fix: Both are caused by ROS (Reactive Oxygen Species). The cure is the same: Anaerobic conditions and excess Ascorbate.

Q: How do I remove the Copper/Ligand after the reaction? A: Peptide-Copper complexes can be sticky. Use a scavenger resin (like CuSpher) or wash with EDTA buffer (50mM) prior to HPLC purification.

References

  • Besanceney-Webler, C., et al. (2011).[10] Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study. Angewandte Chemie International Edition, 50(35), 8051–8056.

  • Uttamapinant, C., et al. (2012).[10] Fast, Cell-Compatible Click Chemistry with Copper-Chelating Azides for Biomolecular Labeling.[4] Angewandte Chemie, 124(24), 5952–5956.

  • Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition.[9][11][4][12][10][13][14] Chemical Reviews, 108(8), 2952–3015.

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(52), 9879–9883.

Sources

Technical Support Center: Cbz-Homopropargylglycine (Cbz-HPG) Deprotection

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Homopropargylglycine (HPG) is a non-canonical amino acid widely used in bio-orthogonal chemistry (CuAAC "Click" reactions).[1][2] Users frequently report low yields or "disappearing" alkynes during the removal of the Carboxybenzyl (Cbz/Z) protecting group.

The Central Conflict: The standard method for Cbz removal (Hydrogenolysis with Pd/C) is incompatible with HPG because it reduces the homopropargyl alkyne side chain to an alkene or alkane, destroying the molecule's utility for Click chemistry.

This guide details the correct acidolytic and nucleophilic cleavage protocols to preserve the alkyne, along with isolation strategies for the zwitterionic product.

Part 1: The "Stop" Sign (Critical Failure Mode)

Q: I used H2/Pd-C and obtained a clean product, but it won't "Click." Why?

A: You likely synthesized Homopropylglycine (the reduced alkane), not Homopropargylglycine.

Standard hydrogenolysis (


, Pd/C) is non-selective between the benzylic C-O bond of the Cbz group and the C≡C triple bond of the alkyne. While the Cbz is removed, the alkyne is simultaneously reduced to an alkene or alkane.

Diagnostic Check:

  • 1H NMR: Check the region around 2.0–2.5 ppm. The sharp triplet characteristic of the terminal alkyne proton (

    
    ) will be missing.
    
  • Mass Spec: You will see a mass shift corresponding to +2H or +4H.

Part 2: Recommended Protocols

Method A: Acidolytic Cleavage (The Standard)

Best for: Routine synthesis, gram-scale batches.

This method uses Hydrogen Bromide in Acetic Acid (HBr/AcOH). It relies on the protonation of the carbamate carbonyl, followed by


/

cleavage. The alkyne is generally stable under these conditions if the reaction time and temperature are strictly controlled.
Protocol:
  • Setup: Place Cbz-HPG (1.0 equiv) in a round-bottom flask. Flush with

    
    .
    
  • Reagent: Add 33% HBr in Glacial Acetic Acid (10–20 mL per gram of substrate).

    • Note: Ensure the reagent is fresh. Old HBr/AcOH can contain free

      
      , which reacts with alkynes.
      
  • Reaction: Stir at Room Temperature for 1–2 hours.

    • Critical: Do not heat. Do not stir overnight. Prolonged exposure can lead to hydrobromination of the alkyne (H-Br addition across the triple bond).

  • Monitoring: Check via TLC (stain with Ninhydrin) or LC-MS. Look for the disappearance of the starting material.[3]

  • Workup (The Yield Saver):

    • Do NOT use an aqueous extraction (HPG is water-soluble).

    • Pour the reaction mixture slowly into a 10-fold excess of cold Diethyl Ether (

      
      )  or MTBE.
      
    • The product (HPG[1]·HBr salt) will precipitate as a white/off-white solid.

  • Isolation: Centrifuge or filter the solid. Wash 3x with cold

    
     to remove benzyl bromide byproducts. Dry under vacuum.
    
Troubleshooting Table: HBr/AcOH
SymptomProbable CauseCorrective Action
Oily Product (No Solid) Residual AcOH or benzyl bromide.Triturate the oil with fresh

and sonicate vigorously. Repeat decantation.
Mass Spec: +80/82 Da Hydrobromination of Alkyne.Reaction time too long or temp too high. Repeat at

and quench immediately upon completion.
Low Yield Product lost in aqueous waste.Avoid water. Isolate as the HBr salt via precipitation.
Method B: Nucleophilic Scavenging (The "Gentle" Approach)

Best for: Acid-sensitive substrates or late-stage functionalization.

If your molecule cannot tolerate strong acid, use a "Soft" Lewis Acid system like TMSI (generated in situ) or a thiol-mediated cleavage. This avoids the harshness of HBr.

Protocol (In Situ TMSI):
  • Dissolve: Cbz-HPG in dry Acetonitrile (MeCN).

  • Add: Sodium Iodide (NaI, 4.0 equiv) and Trimethylsilyl Chloride (TMSCl, 4.0 equiv). This generates TMSI in situ.

  • Reaction: Stir at RT for 2–4 hours under Argon.

    • Mechanism:[4][5][6] TMSI silylates the carbonyl oxygen, facilitating iodide attack at the benzyl carbon. Neutral conditions preserve the alkyne.

  • Quench: Add MeOH to quench excess TMS species.

  • Purification: Concentrate and purify via ion-exchange chromatography (e.g., Dowex 50W) to remove iodine salts.

Part 3: Decision Logic & Workflow

The following diagrams illustrate the decision process and the specific chemical pathway to avoid alkyne reduction.

G Start Start: Cbz-HPG Deprotection Method Select Method Start->Method H2_Pd Hydrogenolysis (H2, Pd/C) Method->H2_Pd Standard Protocol Acid Acidolysis (HBr/AcOH) Method->Acid Recommended Lewis Silyl Iodide (TMSCl + NaI) Method->Lewis Alternative Result_Fail FAILURE: Alkyne Reduced to Alkane (No Click Reaction) H2_Pd->Result_Fail Reduces Triple Bond Result_Success SUCCESS: Alkyne Intact HPG Isolated Acid->Result_Success Preserves Triple Bond Lewis->Result_Success Mild Conditions

Figure 1: Decision Matrix for Cbz-HPG Deprotection. Note that standard hydrogenolysis leads to critical failure.

H Step1 1. Dissolve Cbz-HPG in 33% HBr/AcOH Step2 2. React 1-2h @ RT (Monitor Strictly) Step1->Step2 Step3 3. Pour into Cold Diethyl Ether Step2->Step3 Step4 4. Precipitate Forms (HPG.HBr Salt) Step3->Step4 Step5 5. Filter & Wash (Remove Benzyl Bromide) Step4->Step5

Figure 2: Workflow for HBr/AcOH Deprotection and Isolation.

Part 4: Frequently Asked Questions (FAQs)

Q: Can I use TFA/Thioanisole instead of HBr? A: Yes. This is the standard "Cocktail" used in Solid Phase Peptide Synthesis (SPPS). Thioanisole acts as a scavenger for the benzyl cation, preventing it from re-attaching to the alkyne or the amine.

  • Ratio: TFA:Thioanisole:H2O (95:2.5:2.5).

  • Warning: TFA salts are hygroscopic and can be harder to handle than HBr salts.

Q: My yield is 20%. Where is the rest? A: If you performed an aqueous workup (e.g., extraction with DCM/Water), your product is in the water layer. HPG is a zwitterionic amino acid.

  • Fix: Evaporate the aqueous layer and attempt crystallization, or use the Ether Precipitation method described above to avoid water entirely.

Q: How do I validate the alkyne is still there? A:

  • IR Spectroscopy: Look for the weak but diagnostic

    
     stretch at ~2100 
    
    
    
    and the sharp
    
    
    stretch at ~3300
    
    
    .
  • 1H NMR: The propargyl

    
     appears as a multiplet around 2.6 ppm, and the terminal alkyne proton is a triplet around 2.0–2.3 ppm (solvent dependent).
    

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. (Authoritative source on Cbz cleavage mechanisms and alkyne stability).

  • Gershoni, J. M., et al. (2008). "Convenient syntheses of homopropargylglycine." Journal of Peptide Science, 14(10), 1148-1153. (Specific protocols for HPG synthesis and deprotection).

  • Scientific Update. (2023). "To Deprotect and Serve: Cbz Cleavage Strategies." Scientific Update - Process Chemistry Notes. (Discussion on non-hydrogenolytic Cbz removal).

  • Lott, R. S., et al. (1979). "Trimethylsilyl iodide as a peptide deblocking agent." Journal of the Chemical Society, Chemical Communications. (Foundational text on TMSI deprotection).

Sources

Avoiding alkyne reduction during catalytic hydrogenation of Cbz

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Chemoselective Cbz Deprotection Ticket Topic: Avoiding Alkyne Reduction During Cbz Removal Ticket ID: CHEM-SUP-2026-CBZ-ALK Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary & Root Cause Analysis

The User Issue: You are attempting to remove a Carbobenzyloxy (Cbz) protecting group using standard catalytic hydrogenation (H₂ + Pd/C), but you are observing the partial or complete reduction of an alkyne moiety (C≡C) to an alkene or alkane.

The Root Cause: This is a thermodynamic and kinetic inevitability with standard heterogeneous catalysts.

  • Adsorption Affinity: Alkynes have a significantly higher heat of adsorption on the Palladium surface compared to the benzyl carbamate. The alkyne binds first, effectively "poisoning" the catalyst for Cbz removal until the alkyne is reduced.

  • Reaction Order: The typical reduction sequence on Pd/C is: Alkyne → Alkene → Cbz Cleavage ≈ Alkane .

The Solution Strategy: To achieve chemoselectivity, you must decouple the deprotection mechanism from the metal surface reduction. We recommend switching from Catalytic Hydrogenation to Lewis Acid-Mediated Solvolysis or Transfer Hydrogenation .

Recommended Protocols (The "Fix")

We have ranked these protocols based on chemoselectivity (preservation of the alkyne) and operational simplicity.

Protocol A: The "Modern Standard" (AlCl₃ / HFIP)

Best for: Substrates with reducible groups (Alkynes, Alkenes, Nitriles) that are acid-stable.

This method utilizes the unique ionizing power of Hexafluoroisopropanol (HFIP) combined with Aluminum Chloride (AlCl₃) to facilitate a mild solvolysis of the Cbz group without any hydrogen source.

Reagents:

  • Substrate (1.0 equiv)

  • Aluminum Chloride (AlCl₃) (3.0 equiv)[1][2]

  • 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) (Solvent, 0.25 M)

Step-by-Step Workflow:

  • Preparation: Dissolve the Cbz-protected amine in HFIP at room temperature.

  • Addition: Add AlCl₃ in one portion. The mixture may turn yellow/orange.

  • Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC/LC-MS.

    • Checkpoint: The Cbz group cleaves to release benzyl chloride (or benzylated HFIP) and CO₂. The alkyne remains untouched because no reducing agent is present.

  • Quench: Dilute with Ethyl Acetate (EtOAc) and carefully quench with saturated aqueous NaHCO₃ (gas evolution will occur).

  • Workup: Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

Why it works: HFIP stabilizes the carbocation intermediates and enhances the Lewis acidity of AlCl₃, allowing cleavage at room temperature without touching the π-system of the alkyne.

Protocol B: Catalytic Transfer Hydrogenation (1,4-Cyclohexadiene)

Best for: Substrates where Lewis Acids are not tolerated, but "true" hydrogenation is too aggressive.

Standard H₂ gas is too reactive. Using a hydrogen donor like 1,4-cyclohexadiene with Pd/C creates a "starved" hydrogen environment that kinetically favors the hydrogenolysis of the C-O bond over the saturation of the C≡C bond, provided the reaction is stopped promptly.

Reagents:

  • Substrate (1.0 equiv)

  • 10% Pd/C (10–20 wt% loading)[3]

  • 1,4-Cyclohexadiene (10.0 equiv)

  • Ethanol (EtOH) or Methanol (MeOH) (0.1 M)

Step-by-Step Workflow:

  • Inerting: Place substrate and Pd/C in a flask. Purge with Nitrogen (N₂) (Do not use H₂ gas).

  • Addition: Add the solvent (degassed) and then the 1,4-cyclohexadiene.

  • Reaction: Stir at 25°C.

    • Critical Step: Monitor by LC-MS every 15 minutes. The reaction is kinetically controlled.

  • Termination: Once the Cbz is consumed, immediately filter through a Celite pad to remove the catalyst.

  • Purification: Concentrate the filtrate. The excess 1,4-cyclohexadiene and its byproduct (benzene) are volatile and will be removed in vacuo.

Warning: If left too long, this system will eventually reduce the alkyne to an alkene.

Decision Matrix & Troubleshooting

Visual Decision Tree

Cbz_Deprotection_Logic Start Start: Cbz Removal with Alkyne Present Check_Acid Is substrate Acid Sensitive? Start->Check_Acid Check_Metal Is substrate Metal Sensitive? Check_Acid->Check_Metal No Method_B Protocol B: Transfer Hydrogenation (1,4-Cyclohexadiene) Check_Acid->Method_B Yes (Avoid Acids) Method_A Protocol A: AlCl3 / HFIP (Recommended) Check_Metal->Method_A No Method_C Protocol C: BCl3 or TMSI (Strictly Anhydrous) Check_Metal->Method_C Yes (Avoid Pd)

Caption: Workflow for selecting the appropriate deprotection strategy based on substrate sensitivity.

Troubleshooting FAQs

Q: Can I use the "Lindlar Catalyst" (Pd/CaCO₃/Pb) to remove the Cbz?

  • Answer: Generally, No . The Lindlar catalyst is designed to be "poisoned" to stop reduction at the alkene stage. It is typically too deactivated to effectively catalyze the hydrogenolysis of the Benzyl C-O bond. You will likely recover the starting material.

Q: I tried Protocol A (AlCl₃/HFIP) but my product is trapped as an aggregate.

  • Answer: Aluminum salts can form tight complexes with amines.

    • Fix: During the quench, use a solution of Rochelle's Salt (Potassium Sodium Tartrate) instead of water/bicarbonate. Stir vigorously for 1 hour until the layers separate cleanly. This chelates the aluminum.

Q: Can I use HBr in Acetic Acid?

  • Answer: Yes, this is the "Classic" method. However, HBr is a strong acid and a nucleophile. It can add across the alkyne (hydrobromination) or cause hydration. Protocol A (AlCl₃/HFIP) is significantly milder and avoids halide addition side reactions.

Q: Why not use Pd/C with Ethylenediamine (Fukuyama method)?

  • Answer: While the Fukuyama modification (poisoning Pd/C with amines) is excellent for chemoselectivity between different reducible groups (e.g., retaining benzyl ethers while reducing olefins), the thermodynamic preference for alkyne reduction often overrides this poisoning effect. It is less reliable than removing the hydrogen source entirely (Protocol A).

Comparative Data Table

MethodReagentsAlkyne RetentionCbz Removal RateRisk Factor
Standard H₂ H₂ (1 atm), Pd/CPoor (0-20%)FastOver-reduction to alkane
Lewis Acid (Rec) AlCl₃, HFIPExcellent (>95%)Moderate (2-4 h)Acid sensitivity
Transfer Hydro 1,4-CHD, Pd/CGood (70-90%)FastTiming critical (Kinetic control)
Classic Acid HBr, AcOHModerate SlowHydrobromination of alkyne

References

  • AlCl₃/HFIP Method: Vinayagam, V. et al. "Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP."[1] The Journal of Organic Chemistry, 2024, 89, 5665–5674.[4]

  • Transfer Hydrogenation: Felix, A. M. et al. "Rapid removal of protecting groups from peptides by catalytic transfer hydrogenation with 1,4-cyclohexadiene." The Journal of Organic Chemistry, 1978, 43, 4194–4196.

  • MsOH/HFIP Alternative: Scattolin, T. et al. "Facile N-Cbz cleavage by stoichiometric sulfonic acid in HFIP." Organic Letters, 2022, 24, 3736–3740.[4]

  • Amine Poisoning (Context): Sajiki, H. "Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate."[5][6] Tetrahedron Letters, 1995, 36, 3465–3468.[4][5][6]

Sources

Technical Support Center: Navigating Copper Chelation by Amines in Click Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry." This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this otherwise robust ligation technique. Specifically, we will address a common yet often misunderstood issue: the inhibition of the copper catalyst by free amines present in substrates, buffers, or additives.

This resource is structured to provide not just procedural solutions, but also a deep, mechanistic understanding of the problem. By grasping the underlying principles of copper-amine interactions, you will be empowered to troubleshoot effectively and optimize your click reactions for success.

Frequently Asked Questions (FAQs)

Here, we address the most common initial questions researchers have when their click reactions fail or underperform in the presence of amine-containing molecules.

Q1: My click reaction is not working, and my molecule contains a primary/secondary amine. Could this be the problem?

A1: Yes, it is highly probable. Primary and secondary amines are well-known inhibitors of the CuAAC reaction. These amines can act as strong chelating agents for the catalytic copper(I) ion, forming stable complexes that prevent the copper from participating in the catalytic cycle.[1][2] This sequestration of the catalyst effectively halts or significantly slows down the desired azide-alkyne cycloaddition.

Q2: Are all amines problematic for click chemistry?

A2: No, not all amines are equally inhibitory. The extent of inhibition depends on several factors:

  • Amine Type: Primary and secondary amines are generally more problematic than tertiary amines due to their ability to form more stable chelates with copper. Many highly effective accelerating ligands for click chemistry are, in fact, based on tertiary amines (e.g., TBTA, THPTA).[3][4]

  • Steric Hindrance: Bulky groups near the amine can sterically hinder its ability to chelate copper, reducing its inhibitory effect.

  • Basicity: More basic amines tend to be stronger ligands for copper and, therefore, more potent inhibitors.[1]

  • Concentration: Higher concentrations of inhibitory amines will have a more pronounced negative effect on the reaction rate.

Q3: I am using a tertiary amine base like Hünig's base (DIPEA) to deprotonate my terminal alkyne. Could this be inhibiting the reaction?

A3: While often added with the intention of facilitating the formation of the copper-acetylide intermediate, the addition of an external amine base like DIPEA is frequently unnecessary and can be detrimental to the reaction rate.[5][6] The formation of the copper(I) acetylide is typically a very fast process without the need for an added base.[2][5] The added base can compete with the desired catalytic interactions, potentially slowing down the overall cycloaddition.

Q4: My reaction mixture turned a deep blue or green color. What does this indicate?

A4: A deep blue or green color is characteristic of copper(II) species. The catalytically active species in CuAAC is copper(I). This color change indicates that your Cu(I) catalyst has been oxidized to Cu(II), which is inactive in the cycloaddition reaction. This oxidation can be exacerbated by the presence of certain amines and exposure to oxygen. To counteract this, a reducing agent, most commonly sodium ascorbate, is added to the reaction mixture to maintain the copper in its active Cu(I) state.[5][7][8]

Q5: Are there alternatives to copper-catalyzed click chemistry if I cannot resolve the amine inhibition?

A5: Yes. If amine inhibition proves intractable, you can explore copper-free click chemistry, such as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[9] SPAAC utilizes strained cyclooctynes (e.g., DBCO, BCN) that react with azides without the need for a metal catalyst, thereby circumventing any issues related to copper chelation.[9][10] However, the reagents for SPAAC are often larger and more complex than those for CuAAC.

Troubleshooting Guide: A Deeper Dive

This section provides a more detailed, cause-and-effect analysis of common problems and their solutions.

Issue 1: Complete Reaction Failure or Very Low Yield

Underlying Cause: Severe catalyst sequestration by a primary or secondary amine in your substrate.

The Mechanism of Inhibition:

Primary and secondary amines have lone pairs of electrons that readily coordinate with the copper(I) ion. If the amine is part of a flexible molecule, it can wrap around the copper ion, forming a highly stable multidentate chelate. This complex is often too stable for the copper to be released and participate in the catalytic cycle, which involves coordination to the alkyne and azide.

Diagram: Copper Chelation by a Free Amine

G Cu Cu(I) Alkyne Alkyne Cu->Alkyne Blocked Azide Azide Cu->Azide Blocked N1 N2 R1 R-NH2 R1->Cu Chelation Inert_Complex Inert Chelate Complex No_Reaction No Reaction

Caption: A free primary amine chelates the Cu(I) catalyst, forming an inert complex and blocking the reaction.

Solutions:

  • Employ an Accelerating Ligand: The most common and effective solution is to introduce a ligand that forms a complex with Cu(I) that is stable enough to prevent oxidation but labile enough to allow the catalytic cycle to proceed. These ligands are typically polydentate tertiary amines.

    • THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine): An excellent choice for aqueous reactions due to its high water solubility. It is known to accelerate the reaction and protect biomolecules from copper-induced damage.[4][5][11][12][13]

    • TBTA (Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine): A highly effective ligand, but with lower water solubility, making it more suitable for organic or mixed solvent systems.[4][14]

    • BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid): A newer generation ligand with excellent performance in biological systems.[4]

  • Protect the Inhibitory Amine: If the amine is not the site of conjugation, you can temporarily protect it with a chemical group that is removed after the click reaction.

    • Boc (tert-Butoxycarbonyl): A common protecting group for amines, introduced using Boc anhydride. It is stable to the click reaction conditions and can be removed with a strong acid like trifluoroacetic acid (TFA).[15][16]

    • Cbz (Carboxybenzyl): Another widely used protecting group, typically removed by catalytic hydrogenation.[15][16]

    • Fmoc (9-Fluorenylmethyloxycarbonyl): Stable to acidic conditions but readily removed by a secondary amine like piperidine.[15]

Issue 2: Sluggish Reaction or Moderate Yield

Underlying Cause: Partial inhibition of the catalyst, possibly due to a less-coordinating amine (e.g., a sterically hindered amine or an aniline) or suboptimal reaction conditions.

Solutions:

  • Optimize Ligand-to-Copper Ratio: The stoichiometry of the ligand to copper can be critical. A common starting point is a 1:1 or 2:1 ligand-to-copper ratio, but this may need to be optimized for your specific system.[7] In some cases, particularly with biomolecules that may also bind copper, an excess of both ligand and copper may be necessary.[7]

  • Increase Catalyst Loading: While click chemistry is known for its efficiency at low catalyst loadings, in the presence of inhibitors, you may need to increase the concentration of both the copper source and the ligand.

  • Solvent and Temperature Adjustments:

    • Solvent: The choice of solvent can influence the stability of the copper-amine complex and the reaction rate. Protic solvents like water or t-BuOH/water mixtures can sometimes accelerate the reaction.[8]

    • Temperature: Gently heating the reaction (e.g., to 35-45 °C) can sometimes help to overcome the activation energy barrier, but be cautious with temperature-sensitive molecules. Microwave heating has also been reported to significantly reduce reaction times.[2]

  • Ensure an Efficient Reducing Environment: Always use a fresh solution of your reducing agent (e.g., sodium ascorbate). A slight excess is recommended to counteract any dissolved oxygen and maintain the copper in the active Cu(I) state.[8]

Comparative Data: Amine Reactivity and Ligand Efficacy

The following tables summarize key characteristics to aid in your experimental design.

Table 1: General Inhibitory Potential of Common Amine Types

Amine TypeStructureRelative Inhibitory PotentialRationale
Primary Alkyl AmineR-NH₂HighStrong chelator, forms stable complexes.
Secondary Alkyl AmineR₂NHHighStrong chelator, though may have more steric hindrance than primary amines.[17][18]
AnilinePh-NH₂ModerateLess basic than alkyl amines, resulting in weaker chelation.
Tertiary Alkyl AmineR₃NLow / BeneficialGenerally non-inhibitory and form the basis of many accelerating ligands.[3][4]
PyridineC₅H₅NLow-ModerateCan act as a ligand, but aliphatic amines often lead to better kinetics.[1]

Table 2: Comparison of Common Accelerating Ligands

LigandRecommended SolventKey Advantages
THPTA AqueousHigh water solubility, biocompatible, protects biomolecules.[4][5][12]
TBTA Organic / MixedVery high reaction kinetics.[4][14]
BTTAA AqueousExcellent biocompatibility, very low cytotoxicity, high stability.[4]
(BimC4A)₃ AqueousBenzimidazole-based, reported to have faster kinetics than THPTA in some systems.

Experimental Protocols

Here are step-by-step protocols for key mitigation strategies.

Protocol 1: General CuAAC with an Accelerating Ligand (THPTA)

This protocol is a good starting point for reactions in aqueous buffers, especially with biomolecules.

  • Prepare Stock Solutions:

    • Azide-containing molecule: 10 mM in a suitable solvent (e.g., water or DMSO).

    • Alkyne-containing molecule: 10 mM in a suitable solvent.

    • THPTA: 50 mM in water.

    • Copper(II) Sulfate (CuSO₄): 50 mM in water.

    • Sodium Ascorbate: 100 mM in water (prepare this solution fresh).

  • Reaction Assembly: In a microcentrifuge tube, add the following in order:

    • Your azide and alkyne molecules to their final desired concentrations (e.g., 100 µM).

    • Buffer (e.g., PBS or Tris) to the final volume.

    • THPTA solution (to a final concentration of, for example, 500 µM).

    • CuSO₄ solution (to a final concentration of, for example, 100 µM).

  • Initiate the Reaction:

    • Add the freshly prepared sodium ascorbate solution to a final concentration of 1-2 mM.

    • Vortex the mixture gently.

  • Incubation:

    • Allow the reaction to proceed at room temperature for 1-4 hours. For challenging substrates, this may be extended or gently heated.

  • Analysis:

    • Analyze the reaction progress by a suitable method (e.g., LC-MS, SDS-PAGE with fluorescent visualization, etc.).

Diagram: Workflow for CuAAC with an Accelerating Ligand

G cluster_0 Stock Solution Preparation cluster_1 Reaction Assembly cluster_2 Initiation & Incubation cluster_3 Analysis stock_azide Azide mix Mix Azide, Alkyne, Buffer, THPTA, CuSO4 stock_azide->mix stock_alkyne Alkyne stock_alkyne->mix stock_thpta THPTA stock_thpta->mix stock_cuso4 CuSO4 stock_cuso4->mix stock_ascorbate Sodium Ascorbate (Fresh) initiate Add Sodium Ascorbate stock_ascorbate->initiate mix->initiate incubate Incubate @ RT initiate->incubate analyze LC-MS / SDS-PAGE incubate->analyze

Caption: A standard workflow for setting up a CuAAC reaction using the THPTA ligand.

Protocol 2: Boc Protection of a Primary Amine

This protocol describes the protection of an amine before performing the click reaction.

  • Protection Step:

    • Dissolve your amine-containing substrate in a suitable solvent (e.g., Dichloromethane (DCM) or a mixture of Dioxane and water).

    • Add a base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 equivalents).

    • Add Di-tert-butyl dicarbonate (Boc₂O) (1.2 equivalents) portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-16 hours.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Work up the reaction (e.g., by washing with dilute acid and brine) and purify the Boc-protected product, typically by column chromatography.

  • Perform Click Reaction:

    • Use your now-protected substrate in the CuAAC reaction as described in Protocol 1. The Boc group is stable to these conditions.

  • Deprotection Step:

    • Dissolve the purified, Boc-protected click product in a minimal amount of a solvent like DCM.

    • Add an excess of trifluoroacetic acid (TFA) (e.g., 20-50% v/v in DCM).

    • Stir at room temperature for 30 minutes to 2 hours. Monitor deprotection by TLC or LC-MS.

    • Remove the solvent and TFA under reduced pressure (co-evaporation with a solvent like toluene can help remove residual TFA).

    • Purify the final deprotected product.[16]

By understanding the principles of copper chelation and employing these targeted troubleshooting strategies and protocols, you can overcome the challenges posed by free amines and successfully apply the power of click chemistry to your research.

References

  • Lovelady, H. H., et al. (2018). Copper Ligand and Anion Effects: Controlling the Kinetics of the Photoinitiated Copper(I) Catalyzed Azide—Alkyne Cycloaddition Polymerization. PMC. [Link]

  • Fokin, V. V., & Sharpless, K. B. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PMC. [Link]

  • Bakis, E., et al. (2020). A kinetics study of copper-catalysed click reactions in ionic liquids. RSC Publishing. [Link]

  • Finn, M. G., & Fokin, V. V. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. PMC. [Link]

  • Jena Bioscience. Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. [Link]

  • Li, Y., et al. (2017). Tripodal amine ligands for accelerating Cu-catalyzed azide–alkyne cycloaddition: efficiency and stability against oxidation and dissociation. Catalysis Science & Technology (RSC Publishing). [Link]

  • ResearchGate. Effects of Different Amines and Acids on CuAAC. [Link]

  • Interchim. Click chemistry Activators. [Link]

  • Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. [Link]

  • MDPI. Catalyst-Free Amino-Yne Click Reaction: An Efficient Way for Immobilizing Amoxicillin onto Polymeric Surfaces. [Link]

  • ACS Omega. “Click Chemistry”: An Emerging Tool for Developing a New Class of Structural Motifs against Various Neurodegenerative Disorders. [Link]

  • PMC. “Click Chemistry”: An Emerging Tool for Developing a New Class of Structural Motifs against Various Neurodegenerative Disorders. [Link]

  • PMC. Mechanistic Basis of the Cu(OAc)2 Catalyzed Azide-Ynamine (3 + 2) Cycloaddition Reaction. [Link]

  • Photochemical & Photobiological Sciences (RSC Publishing). 2,5-Dimethylphenacyl carbamate: a photoremovable protecting group for amines and amino acids. [Link]

  • Chemistry LibreTexts. 23.13: Protection of Amino Groups in Synthesis. [Link]

  • Chemical Reviews. A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids. [Link]

  • MDPI. Development of Novel Immobilized Copper–Ligand Complex for Click Chemistry of Biomolecules. [Link]

  • Chemical Communications (RSC Publishing). Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction. [Link]

  • Master Organic Chemistry. Amine Protection and Deprotection. [Link]

  • Semantic Scholar. Experimental investigation on the mechanism of chelation-assisted, copper(II) acetate-accelerated azide-alkyne cycloaddition. [Link]

  • Caltech. Click Chemistry (or How I Learned to Stop Worrying and Love Chemical Biology). [Link]

  • Chemistry World. Copper click chemistry mechanism unravelled. [Link]

  • PMC. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling. [Link]

  • ResearchGate. The copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) “click” reaction and its applications. An overview. [Link]

  • Stratech. Copper-free Click Chemistry to Crosslink Azides and Amines. [Link]

  • ResearchGate. (PDF) “Click Chemistry”: An Emerging Tool for Developing a New Class of Structural Motifs against Various Neurodegenerative Disorders. [Link]

  • Chemical Science (RSC Publishing). Copper-catalyzed click reaction on/in live cells. [Link]

  • PMC. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. [Link]

  • Taylor & Francis. Full article: Click chemistry approaches for developing carbonic anhydrase inhibitors and their applications. [Link]

  • Glen Research. Click And Copper-free Click Chemistry Labeling. [Link]

  • International Journal of Pharmaceutical Sciences. An Insight Into Click Chemistry. [Link]

  • Reddit. Click Chemistry Problems (Copper Catalyzed Azide-Alkyne Cycloaddition). [Link]

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Validation & Comparative

Precision Imaging of the Nascent Proteome: A Technical Guide to Hpg-Tagging via Click Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Visualizing the spatiotemporal dynamics of protein synthesis is critical for understanding cellular responses to stimuli, differentiation, and drug treatments. While traditional radiometric methods (


S-Met) offer sensitivity, they lack spatial resolution. This guide details the Hpg-tagging  methodology (Bioorthogonal Non-Canonical Amino Acid Tagging, or BONCAT), utilizing L-Homopropargylglycine (Hpg)—a methionine surrogate—coupled with Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for high-resolution fluorescence microscopy.

Unlike antibody-based methods (SUnSET) that rely on chain-terminating antibiotics, Hpg incorporates into full-length proteins, allowing researchers to track not just the rate of synthesis, but the localization of newly synthesized proteins with sub-cellular precision.

Part 1: The Technology & Mechanism[1][2]

The Bioorthogonal Strategy

The core of this technology relies on the cellular machinery's inability to strictly distinguish between Methionine (Met) and its alkyne-containing analog, Hpg.

  • Metabolic Incorporation: Under Methionine-starved conditions, Methionyl-tRNA synthetase (MetRS) charges tRNA

    
     with Hpg.
    
  • Translation: The ribosome incorporates Hpg into nascent polypeptide chains at AUG start codons and internal Methionine sites.

  • Chemoselective Ligation: Post-fixation, the alkyne handle on Hpg reacts with an azide-functionalized fluorophore via CuAAC ("Click Chemistry").[1]

Mechanism Visualization

The following diagram illustrates the molecular pathway from media supplementation to visualization.

HpgMechanism cluster_0 Cellular Uptake & Translation cluster_1 Detection (Post-Fixation) MetDep Met-Free Media (Starvation) HpgEntry Hpg Entry (Met Analog) MetDep->HpgEntry Allows Uptake tRNA MetRS Loading tRNA-Hpg HpgEntry->tRNA Ribosome Ribosomal Translation tRNA->Ribosome Nascent Nascent Protein (Alkyne-Tagged) Ribosome->Nascent Incorporation CuAAC Cu(I) Catalyzed Click Reaction Nascent->CuAAC Alkyne Handle AzideDye Azide-Fluorophore (Detection Reagent) AzideDye->CuAAC Azide Handle Signal Fluorescent Signal CuAAC->Signal Covalent Bond

Caption: Kinetic pathway of Hpg incorporation into nascent proteins followed by chemoselective fluorescent labeling.

Part 2: Comparative Analysis

Why choose Hpg over established alternatives? The choice depends on the specific biological question: Localization vs. Quantification vs. Cell Health .

Comparison Matrix: Hpg vs. Alternatives[2][4]
FeatureHpg (BONCAT) AHA (BONCAT) Puromycin (SUnSET)

S-Methionine
Primary Mechanism Met Analog (Alkyne)Met Analog (Azide)tRNA Analog (Antibiotic)Radioactive Isotope
Detection Method Click Chem (Fluorophore)Click Chem (Fluorophore)Anti-Puro AntibodyScintillation / Autorad
Spatial Resolution High (Sub-cellular)High (Sub-cellular)Moderate (Diffraction limited by Ab)Low (Film/Phosphor)
Protein Integrity Full-length proteinsFull-length proteinsTruncated (Chain termination)Full-length proteins
Toxicity Low (Short pulses)Moderate (Higher stress response)High (Blocks translation)Toxic (Radiation)
Background Signal Very Low (Bioorthogonal)LowHigh (Non-specific Ab binding)Low
Multiplexing Excellent (Compatible with IF)ExcellentGoodPoor
Expert Insight: Hpg vs. AHA

While both are Met analogs, Hpg is often preferred over AHA (L-Azidohomoalanine) for two technical reasons:

  • Stability: Hpg contains a terminal alkyne. In the click reaction, it pairs with an azide-fluorophore.[1] Azide-fluorophores are generally more stable in solution than alkyne-fluorophores (required for AHA).

  • Metabolic Stress: Recent data suggests Hpg induces less growth inhibition and metabolic perturbation in certain cell lines compared to AHA, which can trigger stronger stress responses that artificially alter protein synthesis rates [1].

Part 3: Experimental Workflow & Protocol

Disclaimer: This protocol avoids proprietary "black box" kits where possible, describing the chemical components for a self-validating system.

Reagents Required[2][5][6][7][8]
  • Hpg Stock: 50 mM in water (Store -20°C).

  • Met-Free Media: DMEM or RPMI without Methionine, supplemented with dialyzed FBS.

  • Fixative: 4% Paraformaldehyde (PFA) in PBS.

  • Permeabilization: 0.25% Triton X-100.

  • Click Cocktail Components:

    • Copper (II) Sulfate (

      
      ): 100 mM stock.[2]
      
    • Sodium Ascorbate: 100 mM stock (Freshly prepared is critical).

    • THPTA Ligand: (Tris(3-hydroxypropyltriazolylmethyl)amine). Crucial: Protects proteins/GFP from copper-mediated oxidation.

    • Azide-Fluorophore: (e.g., Alexa Fluor 488-Azide).[2]

Step-by-Step Protocol
Phase 1: Metabolic Labeling (Pulse)
  • Wash: Rinse cells 2x with warm PBS to remove extracellular Methionine.

  • Depletion (Critical): Incubate cells in Met-Free Media for 30 minutes at 37°C.

    • Why? Drains the intracellular Met pool, preventing competition with Hpg.

  • Pulse: Replace media with Met-Free Media containing 50 µM Hpg .

    • Duration: 30 min (for high-rate synthesis) to 4 hours (for accumulation).

    • Negative Control: Pre-treat one sample with Cycloheximide (CHX, 50 µg/mL) 30 min prior to Hpg addition. CHX blocks ribosomal translocation; no fluorescence should be observed [2].

Phase 2: Fixation & Permeabilization[2]
  • Stop: Remove media, wash 1x with PBS.

  • Fix: Add 4% PFA for 15 minutes at Room Temperature (RT).

  • Permeabilize: Wash 2x with PBS, then add 0.25% Triton X-100 in PBS for 15 minutes.

    • Note: If co-staining with antibodies, perform primary/secondary antibody steps before the Click reaction if the antibody epitopes are sensitive to copper. However, most protocols recommend Click first because the bulky antibodies can hinder the access of the small click reagents. My recommendation: Click first, then Antibody stain.

Phase 3: The Click Reaction

Prepare the reaction cocktail immediately before use. Add in this specific order to prevent precipitation.

  • Cocktail Preparation (per 1 mL PBS):

    • PBS: Remaining volume.

    • 
       (100 mM): 20 µL (Final: 2 mM).
      
    • THPTA Ligand (50 mM): 10 µL (Final: 0.5 mM). Premix Cu and THPTA before adding others.

    • Azide-Fluorophore (1 mM): 1-5 µL (Final: 1-5 µM).

    • Sodium Ascorbate (100 mM): 20 µL (Final: 2 mM). Add last. Solution may turn slightly yellow.

  • Staining: Add cocktail to cells. Incubate 30 minutes at RT in the dark .

  • Wash: Wash 3x with PBS containing 0.5 mM EDTA (removes excess copper).

  • Counterstain: DAPI (Nuclei) and mount.

Workflow Visualization

Workflow cluster_pulse Phase 1: Pulse cluster_fix Phase 2: Fixation cluster_click Phase 3: Click Chemistry Step1 Met Depletion (30 min) Step2 Hpg Incubation (50 µM, 1-4 hrs) Step1->Step2 Step3 Fixation (4% PFA) Step2->Step3 Step4 Permeabilization (0.25% Triton) Step3->Step4 Step5 Prepare Cocktail (Cu + THPTA + Ascorbate + Dye) Step4->Step5 Step6 Reaction (30 min, Dark) Step5->Step6 Step7 EDTA Wash (Remove Copper) Step6->Step7

Caption: Step-by-step experimental workflow for Hpg-tagging and Click chemistry detection.

Part 4: Data Interpretation & Troubleshooting

Validating the Signal

When analyzing fluorescence microscopy data, "bright" does not always mean "synthesis." You must validate using the CHX Control .

  • Scenario A: Strong signal in Hpg sample; No signal in Hpg+CHX sample.

    
    Valid Nascent Protein Signal. 
    
  • Scenario B: Strong signal in both.

    
    Non-specific background.  (Likely free dye sticking to lipids or incomplete washing).
    
  • Scenario C: No signal in either.

    
    Failed Click Reaction.  (Check Sodium Ascorbate freshness; it oxidizes rapidly).
    
Common Pitfalls
  • GFP Quenching: If your cells express GFP, the copper in the click reaction can quench the fluorescence.

    • Solution: Use THPTA or TBTA ligands in excess. These chelate copper, maintaining catalysis while protecting the GFP fluorophore [3].

  • Starvation Stress: Leaving cells in Met-free media too long (>1 hour) before adding Hpg can trigger autophagy, altering the very proteome you wish to study. Keep depletion times short (15-30 mins).

  • Dye Aggregation: Azide-fluorophores are hydrophobic. If you see bright "speckles" outside cells, centrifuge your dye stock (10,000g for 5 min) before adding to the cocktail.

References

  • Jecmen, T., et al. (2023).[3] Photo-Methionine, Azidohomoalanine and Homopropargylglycine Are Incorporated into Newly Synthesized Proteins at Different Rates and Differentially Affect the Growth and Protein Expression Levels of Auxotrophic and Prototrophic E. coli in Minimal Medium.[3] International Journal of Molecular Sciences. Link

  • Thermo Fisher Scientific. (n.d.). Click-iT® HPG Alexa Fluor® Protein Synthesis Assay Kits User Guide. Link

  • Hong, V., et al. (2009). Stabilization of copper(I) for bioorthogonal azide-alkyne cycloaddition in complex media (THPTA Ligand usage). Angewandte Chemie International Edition. Link

  • Dieterich, D. C., et al. (2006).[1] Labeling, detection and identification of newly synthesized proteomes with bioorthogonal non-canonical amino-acid tagging.[1][4][5][6][7][8] Proceedings of the National Academy of Sciences. Link

  • Goodman, C. A., et al. (2011). Measuring protein synthesis with SUnSET: a valid alternative to traditional techniques? Journal of Applied Physiology. Link

Sources

A Senior Application Scientist's Guide to LC-MS Identification of Alkyne-Modified Peptide Fragments

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Decoding Cellular Processes with Alkyne Tags

In the intricate landscape of proteomics, understanding the dynamics of protein modifications, interactions, and turnover is paramount. Metabolic labeling using amino acid analogs bearing bioorthogonal handles, such as the alkyne group, has emerged as a powerful strategy for tagging proteins within a live cellular context.[1][2][3] These alkyne-modified proteins are subsequently digested into peptides, and the alkyne handle serves as a versatile anchor for downstream applications. Specifically, "click chemistry" allows for the covalent attachment of reporter tags, enabling the enrichment and subsequent identification of these labeled peptides by liquid chromatography-mass spectrometry (LC-MS).[4][5][6]

This guide provides an in-depth comparison of the critical methodologies involved in the LC-MS identification of alkyne-modified peptides. We will move beyond simple protocols to explore the underlying chemistry and physics that govern experimental choices, empowering researchers to design robust and self-validating workflows for their specific biological questions. We will dissect the key decision points in the workflow: the choice of bioorthogonal ligation chemistry, strategies for enrichment, and the selection of mass spectrometric fragmentation techniques.

The Core Workflow: From Labeled Proteome to Peptide Identification

The journey from an alkyne-labeled proteome to confident peptide identification involves several critical stages. Each step presents choices that significantly impact the outcome, from the efficiency of labeling to the quality of the final mass spectra.

G cluster_0 Sample Preparation cluster_1 Bioorthogonal Labeling cluster_2 Enrichment cluster_3 Analysis P Alkyne-Labeled Proteome D Proteolytic Digestion P->D L Click Chemistry Reaction (CuAAC or SPAAC) D->L E Affinity Purification (e.g., Streptavidin) L->E LCMS LC-MS/MS Analysis (CID, HCD, ETD) E->LCMS DA Data Analysis & Peptide ID LCMS->DA

Figure 1: General workflow for the identification of alkyne-modified peptides.

Part 1: The Ligation Crossroads — CuAAC vs. SPAAC

The cornerstone of this workflow is the highly selective covalent reaction between the peptide's alkyne handle and an azide-functionalized reporter tag (e.g., biotin for enrichment). This is accomplished via "click chemistry," primarily through two distinct routes: the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[4][6] The choice between them is a critical decision dictated by the nature of the sample and the experimental goals.

G cluster_CuAAC CuAAC Reaction cluster_SPAAC SPAAC Reaction Peptide_Alkyne Peptide-Alkyne Triazole_CuAAC 1,4-Triazole Product Peptide_Alkyne->Triazole_CuAAC Fast & Efficient Azide_Tag Azide-Tag Azide_Tag->Triazole_CuAAC Fast & Efficient Cu_Catalyst Cu(I) Catalyst Cu_Catalyst->Triazole_CuAAC Fast & Efficient Peptide_Alkyne2 Peptide-Alkyne Triazole_SPAAC Triazole Product (Mixture of Regioisomers) Peptide_Alkyne2->Triazole_SPAAC Copper-Free Cyclooctyne_Tag Azide-Strained Alkyne Tag Cyclooctyne_Tag->Triazole_SPAAC Copper-Free

Figure 2: Comparison of CuAAC and SPAAC reaction schemes.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is the "gold standard" for click chemistry, renowned for its speed, high yield, and the formation of a stable, irreversible 1,4-disubstituted triazole linkage.[6] It involves the reaction of a terminal alkyne with an azide in the presence of a copper(I) catalyst.

  • Expertise & Experience: The primary advantage of CuAAC is its rapid kinetics and efficiency, often leading to near-complete labeling.[6] This makes it an excellent choice for in vitro labeling of complex peptide mixtures derived from cell lysates. The reagents are generally less expensive than those required for SPAAC. However, the requirement for a copper catalyst is its main drawback. Copper can be toxic to living systems, limiting its application for in vivo labeling.[7] Furthermore, copper ions can induce protein precipitation or damage, which must be mitigated through the use of copper-chelating ligands.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Developed as a copper-free alternative, SPAAC utilizes a strained cyclooctyne (e.g., DBCO, BCN) that reacts spontaneously with an azide.[6][7][8] The release of ring strain drives the reaction forward without the need for a catalyst.

  • Expertise & Experience: The absence of a cytotoxic copper catalyst makes SPAAC the method of choice for labeling in living cells or organisms.[7] However, this advantage comes with trade-offs. SPAAC kinetics are generally slower than CuAAC.[8] More critically, the strained alkynes used in SPAAC can exhibit off-target reactivity, particularly with cysteine residues through a thiol-yne reaction, leading to higher background signals in proteomic experiments.[9] This can complicate data analysis and reduce the specificity of enrichment.

Comparative Analysis: CuAAC vs. SPAAC
FeatureCopper(I)-Catalyzed (CuAAC)Strain-Promoted (SPAAC)Justification & Expert Insight
Reaction Speed Very Fast (minutes to hours)Moderate to Fast (hours)CuAAC kinetics are superior, ensuring more complete labeling in a shorter time frame for in vitro samples.[6]
Biocompatibility Low (Copper is cytotoxic)High (No catalyst required)SPAAC is the clear winner for live-cell or in vivo applications. CuAAC is best suited for cell lysates.[4][7]
Specificity Very HighHigh, but with noted off-targetsCuAAC is highly specific to the alkyne-azide pair. SPAAC reagents can react non-specifically with thiols (cysteine), increasing background.[9]
Reagents Terminal alkyne, azide, Cu(I) source, ligandAzide, strained cyclooctyne (e.g., DBCO, BCN)Strained cyclooctynes are synthetically more complex and therefore more expensive than simple terminal alkynes.[8]
Product Single 1,4-regioisomer triazoleMixture of regioisomersThe regiospecificity of CuAAC can be an advantage in structural studies, though it is less critical for standard peptide identification.
Ideal Application Labeling of digested peptides from cell lysates.Labeling of proteins in live cells prior to lysis and digestion.Choose the chemistry that best fits the biological state of your sample to maximize specificity and minimize artifacts.

Part 2: Enrichment — Isolating the Needles from the Haystack

Labeled peptides are often present at very low stoichiometry compared to the vast excess of unlabeled peptides. Therefore, a robust enrichment step is crucial to reduce sample complexity and enable their detection by the mass spectrometer.[10][11] The most common strategy involves clicking an azide-biotin tag onto the alkyne-modified peptides, followed by affinity purification using streptavidin-coated beads.[12]

  • Trustworthiness: While effective, this standard approach has a known complication: the large, hydrophobic biotin tag can suppress peptide ionization efficiency and interfere with chromatographic separation. A superior, self-validating approach is to use a cleavable linker .[11] These linkers position a chemically labile moiety between the biotin and the azide. After stringent washing of the streptavidin beads to remove non-specific binders, the captured peptides can be selectively released, leaving the problematic biotin tag behind.[13][14] This significantly improves recovery and MS detection.

G cluster_0 Step 1: Binding cluster_1 Step 2: Washing cluster_2 Step 3: Elution P Biotin-Tagged Peptides B Streptavidin Beads P->B High-affinity binding C Bound Complex B->C W Stringent Washes W->C Remove non-specific proteins R Released Peptides (Ready for LC-MS) C->R E Cleavage Reagent (e.g., Acid, Hydrazine) E->C Linker Cleavage

Figure 3: Enrichment workflow using a cleavable biotin linker.

Experimental Protocol: Enrichment with a Cleavable Linker

This protocol assumes the use of a Dde-based cleavable linker, which is labile to hydrazine.

  • Bead Preparation: Resuspend streptavidin agarose resin and wash the required volume (e.g., 50 µL of slurry per sample) three times with a high-stringency wash buffer (e.g., 1% SDS in PBS).[13]

  • Binding: Incubate the biotin-clicked peptide lysate with the washed streptavidin beads for 1-2 hours at room temperature with gentle rotation.

  • Stringent Washing: Pellet the beads by centrifugation. Sequentially wash the beads to remove non-specifically bound peptides. A typical series is:

    • Twice with 1% SDS in PBS.

    • Twice with 8 M Urea in 100 mM Tris-HCl, pH 8.5.

    • Twice with 20% Acetonitrile in PBS.

    • Three times with 50 mM Ammonium Bicarbonate.

    • Causality: This series of washes with detergents, chaotropes, and organic solvents is critical for removing proteins that bind non-specifically to the beads or to other proteins, ensuring the final eluate is highly enriched for the target peptides.[13]

  • Elution: Resuspend the washed beads in an elution buffer containing 2% hydrazine hydrate.[13] Incubate at 95°C for 10 minutes or at room temperature for 1-2 hours to cleave the linker.

  • Sample Preparation for MS: Pellet the beads and carefully collect the supernatant containing the enriched, now tag-free peptides. Acidify the sample with formic acid (to a final concentration of ~0.1-1%) and desalt using a C18 StageTip or equivalent prior to LC-MS analysis.

Part 3: Fragmentation — Shattering Peptides for Sequence Identification

Once the enriched peptides are introduced into the mass spectrometer, they are selected and fragmented to generate tandem mass (MS/MS) spectra, which reveal their amino acid sequence. The choice of fragmentation method is not trivial, as different methods can yield complementary information and may be more or less suitable for peptides containing modifications. The three most common techniques are Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Electron Transfer Dissociation (ETD).[15][16][17]

  • Collision-Induced Dissociation (CID): The most widely used method. It involves accelerating ions and colliding them with an inert gas. This process heats the ions, causing fragmentation primarily at the weakest bonds—the peptide backbone amide bonds—producing mainly b- and y-type fragment ions .[16][18]

    • Expertise & Experience: CID is robust and effective for standard, unmodified peptides, especially those with a +2 charge state. However, the slow heating process can lead to the preferential loss of labile post-translational modifications (PTMs) before the backbone fragments. While the triazole ring from click chemistry is generally stable, CID may not be optimal if other, more labile PTMs are also present on the peptide.[16]

  • Higher-Energy Collisional Dissociation (HCD): A beam-type CID variant available on Orbitrap instruments. It uses higher collision energy and occurs in a different region of the mass spectrometer.[16][17] Like CID, it produces primarily b- and y-type ions .

    • Expertise & Experience: HCD fragmentation is faster and more energetic than ion-trap CID. This often results in richer, more complete fragmentation patterns, especially for the low m/z range.[15] This can be advantageous for generating reporter ions from certain tags.[19] For general identification of alkyne-tagged peptides, HCD often provides superior quality spectra compared to CID.[15]

  • Electron Transfer Dissociation (ETD): A non-ergodic fragmentation method fundamentally different from CID/HCD. It involves transferring an electron to a multiply charged peptide ion. This induces fragmentation by a radical-driven mechanism that cleaves the N-Cα bond of the peptide backbone, producing primarily c- and z-type fragment ions .[16][20]

    • Expertise & Experience: The key advantage of ETD is its ability to preserve labile PTMs that are often lost during CID/HCD.[16][21] It is also particularly effective for fragmenting larger peptides and those with higher charge states (≥+3).[15][20] For alkyne-modified peptides, ETD can be highly beneficial, especially if the goal is to characterize the tagged peptide in the context of other modifications like phosphorylation or glycosylation. A combined approach, where precursors are subjected to both HCD and ETD (a "decision tree" method), can often maximize the number of confident peptide identifications.[15][20]

Comparative Analysis: Fragmentation Techniques
FeatureCollision-Induced (CID)Higher-Energy (HCD)Electron Transfer (ETD)
Primary Ion Types b, yb, yc, z
Mechanism Collisional heating (ergodic)Collisional heating (ergodic)Electron transfer (non-ergodic)
PTM Preservation Poor for labile PTMsModerateExcellent
Precursor Charge Best for +2Good for +2, +3Best for ≥+3
Peptide Size Best for < 2.5 kDaGood for a wide rangeExcellent for larger peptides
Expert Recommendation A baseline technique, but often superseded by HCD on modern instruments.[15]The recommended starting point for general identification of modified peptides due to high-quality, information-rich spectra.[15]Essential for analyzing labile PTMs and peptides with high charge states. Use in combination with HCD for comprehensive analysis.[20][21]

Part 4: Data Analysis — From Spectra to Biological Insight

The final step is to identify the peptides from the acquired MS/MS spectra. This requires specialized software that can match experimental spectra to theoretical spectra generated from a protein sequence database.

  • Trustworthiness: For identifying alkyne-modified peptides, the key is to correctly specify the mass modification in the search parameters. The search algorithm must be instructed to look for peptides containing the mass of the amino acid analog (e.g., homopropargylglycine) plus the mass of the remnant of the reporter tag left after click chemistry and any cleavage. Forgetting to define this variable modification is a common source of failure in these experiments.

Key Software and Search Parameters
  • Database Search Engines: Several software packages are available for this task. The choice often depends on the instrument manufacturer and user preference.

  • Crucial Search Parameters:

    • Enzyme: Specify the protease used (e.g., Trypsin).

    • Fixed Modifications: Carbamidomethylation of cysteine (+57.021 Da) is a standard fixed modification if iodoacetamide was used for alkylation.

    • Variable Modifications:

      • Oxidation of methionine (+15.995 Da).

      • The Alkyne-Tag Modification: This is the most critical parameter. You must calculate the exact mass of the modification and specify the amino acid(s) it can be attached to (e.g., methionine replacement with an analog).

    • Mass Tolerances: Set appropriate precursor and fragment ion mass tolerances based on your instrument's performance (e.g., 10 ppm for precursor on an Orbitrap, 0.5 Da for fragments in an ion trap).[9]

    • False Discovery Rate (FDR): Always apply a strict FDR (e.g., 1%) at the peptide and protein level to ensure high-confidence identifications.[9]

Data Analysis Software Comparison
SoftwareKey FeaturesDeveloperTypical Use Case
Proteome Discoverer Comprehensive platform integrating various search nodes (SEQUEST, Mascot), PTM analysis, and quantification workflows.[22][23]Thermo Fisher ScientificUsers of Thermo Fisher Scientific mass spectrometers looking for an all-in-one solution.
MaxQuant A very popular free software for quantitative proteomics, known for its robust algorithms for feature detection and label-free/labeled quantification.[23]Max Planck InstituteLarge-scale quantitative proteomics studies, including analysis of PTMs.
Mascot One of the original and most widely used database search engines, based on a probabilistic scoring algorithm.[23][24]Matrix ScienceA gold-standard search engine often used for protein identification.
MetaMorpheus A free, open-source tool specifically designed to identify a wide range of PTMs and handle complex datasets.[25]Smith Research GroupExcellent for "open" or unrestricted PTM searches and complex modification analysis.[25]
Skyline Primarily used for targeted proteomics (SRM/PRM), but also excellent for validating identifications and analyzing MS1-level quantitative data.[22][23]MacCoss LabTargeted validation of identified modified peptides and quantitative analysis.

Conclusion

The LC-MS identification of alkyne-modified peptides is a powerful and multifaceted technique that provides a direct window into cellular protein dynamics. Success hinges on a series of informed decisions throughout the workflow. For labeling complex in vitro peptide mixtures, the speed and efficiency of CuAAC are often advantageous. For live-cell labeling, the biocompatibility of SPAAC is essential, though one must be mindful of potential off-target reactions. Enrichment is dramatically improved by using cleavable biotin linkers , which remove the interfering biotin moiety prior to MS analysis. During data acquisition, HCD provides a robust baseline for fragmentation, while the complementary nature of ETD is invaluable for preserving labile modifications and analyzing highly charged precursors. Finally, meticulous attention to search parameters in a suitable software platform is required to confidently identify the modified peptides from the resulting data. By understanding the causality behind each of these steps, researchers can harness the full potential of this technology to uncover new biological insights.

References

  • Identification of Crosslinked Peptides after Click-based Enrichment Using Sequential CID and ETD Tandem Mass Spectrometry - PMC. [Link]

  • Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC. [Link]

  • Clickable report tags for identification of modified peptides by mass spectrometry - Open Access LMU. [Link]

  • Software - Smith Research Group - University of Wisconsin–Madison. [Link]

  • List of mass spectrometry software - Wikipedia. [Link]

  • Multiplying Identifiability of Clickable Peptides Using One-Pot Tagging of Homologous Biotinyl Azides - ChemRxiv. [Link]

  • What Are Some Software Programs for Mass Spectrometry Analysis | MtoZ Biolabs. [Link]

  • Click-linking: a cell-compatible protein crosslinking method based on click chemistry. [Link]

  • Click-&-GoTM Dde Protein Enrichment Kit for capture and release of alkyne-modified proteins - Interchim. [Link]

  • ETD Outperforms CID and HCD in the Analysis of the Ubiquitylated Proteome - PMC. [Link]

  • Chemical reagents for the enrichment of modified peptides in MS-based identification. [Link]

  • Software | Chan Zuckerberg Biohub - Stanford Medicine. [Link]

  • Bioorthogonal labeling of peptides and proteins-two recent examples. [Link]

  • Reversible Click Chemistry Tag for Universal Proteome Sample Preparation for Top-Down and Bottom-Up Analysis - PMC. [Link]

  • Enhanced protein–protein interaction network construction promoted by in vivo cross-linking with acid-cleavable click-chemistry enrichment - PMC. [Link]

  • Synthesis of Two New Enrichable and MS-Cleavable Cross- linkers to Define Protein-Protein Interactions by Mass Spec. [Link]

  • Click Chemistry in Peptide Synthesis | CuAAC & SPAAC. [Link]

  • Best Method for Enrichment of AHA-labelled proteins (e.g., Alkyne agarose)?. [Link]

  • Alkyne-Tag SERS Screening and Identification of Small-Molecule-Binding Sites in Protein. [Link]

  • Video: Isotopic, Photoreactive and Bioorthogonal Metabolic Labeling - JoVE. [Link]

  • Characterization of protein serotonylation via bioorthogonal labeling and enrichment. [Link]

  • Bioorthogonal labeling of biomolecules. (a) Bioorthogonal chemical... | Download Scientific Diagram - ResearchGate. [Link]

  • Improved peptide identification by targeted fragmentation using CID, HCD and ETD on an LTQ-Orbitrap Velos. - chem.ox.ac.uk. [Link]

  • CID, ETD and HCD Fragmentation to Study Protein Post-Translational Modifications - Walsh Medical Media. [Link]

  • Effectiveness of CID, HCD, and ETD with FT MS/MS for degradomic-peptidomic analysis: comparison of peptide identification methods - PMC. [Link]

  • Bioorthogonal protein labelling enables the study of antigen processing of citrullinated and carbamylated auto-antigens - PMC. [Link]

  • Evaluation of alkyne-modified isoprenoids as chemical reporters of protein prenylation. [Link]

  • CID, ETD, HCD, and Other Fragmentation Modes in Scaffold. [Link]

  • Identification and Quantification of Protein Modifications by Peptide Mapping with UPLC-MSE - Waters Corporation. [Link]

  • Analysis of Post-translational Modifications by LC-MS/MS - ResearchGate. [Link]

Sources

Technical Guide: Quantifying Methionine Replacement by Homopropargylglycine (HPG)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Homopropargylglycine (HPG) is a non-canonical amino acid (NCAA) analogue of methionine (Met) containing a terminal alkyne group.[1][2][3][4] It is a cornerstone reagent for BONCAT (Bioorthogonal Non-Canonical Amino Acid Tagging) and FUNCAT (Fluorescent Non-Canonical Amino Acid Tagging).

Unlike radio-labeling (


S-Met), HPG allows for the physical enrichment and identification of the de novo proteome via copper-catalyzed azide-alkyne cycloaddition (CuAAC). However, accurate data interpretation relies on quantifying the Replacement Efficiency (RE) —the percentage of methionine sites occupied by HPG. Incomplete replacement reduces signal sensitivity, while excessive forcing can induce cellular toxicity.

This guide details the mechanistic grounding, comparative performance, and a self-validating mass spectrometry workflow for quantifying HPG incorporation.

Part 1: Mechanism of Action

The incorporation of HPG relies on the substrate promiscuity of the endogenous Methionyl-tRNA synthetase (MetRS).

The Promiscuity Principle

Wild-type MetRS cannot perfectly discriminate between Methionine and its analogues (HPG or Azidohomoalanine/AHA) because the alkyne moiety of HPG is sterically similar to the thioether of Methionine.

  • Key Constraint: Methionine outcompetes HPG. Therefore, Methionine depletion (starvation) is a non-negotiable prerequisite for successful labeling.

Mechanistic Pathway (DOT Visualization)

HPG_Mechanism Met_Depletion Met Depletion (Starvation Media) HPG_Entry HPG Influx (Solute Carrier) Met_Depletion->HPG_Entry Removes Competition MetRS MetRS (Charging) HPG_Entry->MetRS Substrate tRNA HPG-tRNA(Met) MetRS->tRNA ATP -> AMP + PPi Ribosome Ribosome (Translation) tRNA->Ribosome Elongation Nascent_Protein Nascent Protein (Alkyne-Tagged) Ribosome->Nascent_Protein Click CuAAC Click (Azide-Tag) Nascent_Protein->Click Post-Lysis

Figure 1: The incorporation pathway of HPG. MetRS charges tRNA(Met) with HPG only when endogenous Methionine is depleted.

Part 2: Comparative Analysis (HPG vs. Alternatives)

Choosing between HPG, AHA, and traditional isotopes depends on the downstream application.

Table 1: Technical Comparison of Methionine Surrogates
FeatureHPG (Homopropargylglycine) AHA (Azidohomoalanine)

S-Methionine
Functional Group Alkyne (Terminal)AzideRadioactive Isotope
MetRS Affinity Moderate (~500x lower than Met)High (~400x lower than Met)Identical to Met
Toxicity Low (Biologically inert side chain)Moderate (Azide can be reduced/reactive)High (Radiation)
Stability High (Stable in lysates)Moderate (Azide sensitive to reduction)N/A (Decay)
Click Chemistry Requires Azide -TagRequires Alkyne -TagN/A
Mass Shift (vs Met) -21.98 Da (Unclicked)-4.98 Da (Unclicked)Negligible
Best Use Case Long-term labeling; Plants; Sensitive cellsShort pulses; High-efficiency requirementsAutoradiography only

Expert Insight: While AHA often demonstrates slightly faster incorporation kinetics due to higher MetRS affinity, HPG is frequently preferred for longer labeling windows (>4 hours) or in plant systems (e.g., Arabidopsis) where AHA exhibits higher toxicity and growth inhibition.

Part 3: Quantification Methodology (Mass Spectrometry)

Fluorescence (FUNCAT) provides relative quantification. To determine the absolute Replacement Efficiency (RE) , Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.

The Mass Shift

To quantify replacement, you must identify the same peptide sequence existing in two states: Methionine-containing and HPG-containing.

  • Methionine Residue Monoisotopic Mass: 131.0405 Da

  • HPG Residue Monoisotopic Mass: 109.0528 Da

  • Delta (

    
    ): -21.9877 Da 
    

Note: This delta applies to the unclicked HPG. If you perform the click reaction before digestion, the mass shift will be: (HPG residue) + (Tag Mass) - (Met residue).

Calculation of Replacement Efficiency

For a specific peptide containing one Methionine site:



Where


 is the Extracted Ion Chromatogram (XIC) peak area for the respective peptide species.

Part 4: Experimental Protocol (Self-Validating System)

This protocol is designed to quantify incorporation efficiency, not just to enrich proteins.

Workflow Diagram

Protocol_Workflow cluster_0 Cell Culture cluster_1 Sample Prep cluster_2 Analysis Step1 Met Starvation (30 min) Step2 HPG Pulse (1-4 Hours) Step1->Step2 Step3 Lysis (SDS/Urea) Step2->Step3 Step4 Aliquot A: Total Proteome (NO CLICK) Step3->Step4 For Quantifying Replacement % Step5 Aliquot B: Enrichment (CLICK) Step3->Step5 For ID of New Proteins Step6 Trypsin Digest Step4->Step6 Step7 LC-MS/MS (Target -22 Da Shift) Step6->Step7

Figure 2: Split-stream workflow. Aliquot A is critical for quantifying the HPG/Met ratio without the bias of enrichment.

Step-by-Step Methodology
Phase 1: Metabolic Labeling
  • Wash: Wash cells 2x with PBS (warm) to remove extracellular Methionine.

  • Starvation: Incubate in Met-free DMEM for 30 minutes. Why? Depletes intracellular Met pools to prevent competition.

  • Pulse: Add HPG (final conc. 0.1 - 4 mM; typically 1 mM) for desired duration (e.g., 2 hours).

    • Control: Parallel flask with 1 mM Methionine (Met-Control).

Phase 2: Lysis & Preparation (The "No-Click" Route)

Crucial: To quantify replacement, do not click the lysate used for this measurement. The click reaction introduces heterogeneity and ionization differences that complicate direct ratio quantification.

  • Lysis: Lyse cells in 8M Urea or 4% SDS buffer.

  • Reduction/Alkylation: DTT (5 mM) followed by Iodoacetamide (15 mM).

  • Digestion: Dilute Urea to <2M. Add Trypsin (1:50 enzyme:protein ratio). Incubate overnight at 37°C.

  • Desalting: C18 StageTip or column cleanup.

Phase 3: MS Acquisition & Data Search
  • Instrument: High-resolution LC-MS/MS (e.g., Orbitrap).

  • Search Parameters (MaxQuant/Proteome Discoverer):

    • Fixed Mod: Carbamidomethyl (C).

    • Variable Mod 1: Oxidation (M) [+15.99 Da].

    • Variable Mod 2: HPG (M) [-21.9877 Da]. Note: Configure this as a custom modification on Methionine residues.

  • Quantification: Enable "Label-Free Quantification" (LFQ). Extract peptide data.[5][6][7][8] Filter for peptides containing Methionine. Calculate the ratio of (Mod-M) vs (Wt-M) peptides.

Part 5: Troubleshooting & Validation

Self-Validating Checks
  • The "Zero" Check: Run the Met-Control sample. It should show 0% HPG incorporation. If you see HPG signals, your mass tolerance window is too wide or you have a false discovery rate (FDR) issue.

  • The Viability Check: Perform a crystal violet or MTT assay alongside the pulse. If viability drops <90% vs control, HPG concentration is too high, and proteome synthesis rates are compromised (artifacts).

Common Pitfalls
  • Incomplete Starvation: If Met is not depleted, HPG incorporation will be <10%, making detection difficult.

  • Oxidation Confusion: Met-Sulfoxide (+16 Da) is common. Ensure your search engine distinguishes between Met-Ox and HPG (which is -22 Da). They are mass-distinct, but complex spectra can lead to misassignment if resolution is low.

References

  • Dieterich, D. C., et al. (2006).[9] "Selective identification of newly synthesized proteins in mammalian cells using bioorthogonal noncanonical amino acid tagging (BONCAT)." Proceedings of the National Academy of Sciences, 103(25), 9482–9487. Link

  • Landgraf, P., et al. (2015).[9] "BONCAT: Metabolic Labeling, Click Chemistry, and Affinity Purification of Newly Synthesized Proteomes." Methods in Molecular Biology, 1266, 199–215.[10] Link

  • Bagert, J. D., et al. (2014). "Time-resolved proteomic analysis of quorum sensing in Pseudomonas aeruginosa using bioorthogonal labeling." Chemical Science, 7, 2646-2652. Link

  • Glenn, W. S., et al. (2021). "In vivo homopropargylglycine incorporation enables nascent protein tagging, isolation and characterisation from Arabidopsis thaliana."[7][8] The Plant Journal, 107(4), 1235-1250. Link

Sources

Beyond the Tag: A Comparative Technical Guide to Hpg (CuAAC) vs. AHA (SPAAC) for Metabolic Labeling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Reality Check

In the field of nascent protein synthesis detection (BONCAT - Bioorthogonal Non-Canonical Amino Acid Tagging), researchers often seek to compare "Copper-Free vs. Copper-Catalyzed" methods for Homopropargylglycine (Hpg) .

It is critical to establish the chemical constraints immediately:

  • Hpg (Homopropargylglycine): Contains a terminal alkyne.[1][2][3][4] This moiety is chemically inert under physiological conditions unless catalyzed by Copper (I). Therefore, Hpg strictly requires Copper-Catalyzed Click (CuAAC).

  • The Copper-Free Alternative: To achieve a copper-free workflow (SPAAC), one must substitute Hpg with Azidohomoalanine (AHA) , which contains an azide group capable of reacting with strained cyclooctynes (e.g., DBCO) without catalysis.

Consequently, this guide compares the Hpg/CuAAC System against its direct functional alternative, the AHA/SPAAC System .

Quick Selection Matrix
FeatureHpg System (CuAAC) AHA System (SPAAC)
Chemistry Terminal Alkyne + AzideAzide + Cyclooctyne (DBCO/BCN)
Catalyst Copper (CuSO₄ + Ascorbate)None (Strain-promoted)
Live Cell Imaging No (Copper is cytotoxic/membrane permeabilizing)Yes (Biocompatible)
Reaction Kinetics Fast (

)
Slow (

)
Probe Size Small (Azide-Fluorophore)Bulky (DBCO-Fluorophore)
Tissue Penetration High (Ideal for thick tissue/whole mount)Low (Steric hindrance)
Background LowHigh (Hydrophobic sticking of DBCO)

Mechanistic Pathways & Workflow

The choice between Hpg and AHA dictates the downstream processing of your samples. Hpg offers superior labeling efficiency in fixed samples due to the small size of the detection reagents, while AHA/SPAAC is the only viable option for live-cell tracking of nascent proteins.

Workflow Visualization

BONCAT_Workflow Start Methionine Depletion Met_Analog Choose Analog Start->Met_Analog Hpg Hpg (Alkyne) Incubation Met_Analog->Hpg High Sensitivity Thick Tissue AHA AHA (Azide) Incubation Met_Analog->AHA Live Cells Copper Sensitive Fixation Mandatory Fixation (MeOH or Paraformaldehyde) Hpg->Fixation Cells must be permeabilized CuAAC CuAAC Reaction (CuSO4 + THPTA + Azide-Dye) Fixation->CuAAC Result_Hpg High Resolution Fixed Imaging CuAAC->Result_Hpg Branch Application? AHA->Branch SPAAC SPAAC Reaction (DBCO-Dye) Branch->SPAAC Copper-Free Live_Img Live Cell Dynamics SPAAC->Live_Img Fixed_SPAAC Fixed Staining (High Background Risk) SPAAC->Fixed_SPAAC

Figure 1: Decision tree for metabolic labeling. Hpg forces a fixation step, while AHA allows for flexible downstream applications including live-cell imaging.

Technical Deep Dive: Performance Comparison

Kinetics and Sensitivity (The Hpg Advantage)

The Copper-Catalyzed reaction (CuAAC) is chemically superior in terms of speed and yield.

  • Steric Access: The alkyne on Hpg is tiny. The reacting Azide-fluorophore is also small. This pair can label buried residues inside complex protein folds that bulky Cyclooctynes (DBCO) cannot reach.

  • Reaction Rate: With proper ligands (THPTA or BTTAA), CuAAC proceeds minutes. SPAAC requires longer incubation (30–60 mins) to drive the reaction to completion, which increases non-specific binding.

Biocompatibility (The AHA/SPAAC Advantage)
  • Copper Toxicity: Copper generates Reactive Oxygen Species (ROS) via the Fenton reaction. In live cells, this causes immediate membrane damage and apoptosis. Even in fixed cells, Copper quenches GFP/YFP fluorescence by denaturing the beta-barrel structure.

  • The Fix: If you must use Hpg with GFP cells, you must use a copper-protecting ligand like THPTA or BTTAA and keep reaction times under 30 minutes.

  • SPAAC: Completely bio-inert. No ROS generation. Ideal for tracking protein trafficking in real-time.

Background Noise
  • Hpg/CuAAC: Generally very low background.[5] Azide dyes are relatively polar and wash out easily.

  • AHA/SPAAC: High Background Risk. DBCO and BCN groups are highly hydrophobic. They tend to stick to lipid membranes and hydrophobic pockets of albumin/serum proteins.

    • Protocol Tip: When using SPAAC, extensive washing with 5% BSA or organic solvent washes (if fixed) is required to remove unreacted probe.

Experimental Protocols

Protocol A: High-Sensitivity Hpg Labeling (CuAAC)

Best for: Fixed cells, tissue sections, and maximum signal-to-noise ratio.

Reagents:

  • Hpg Stock (50 mM in water/DMSO)[6]

  • Lysis/Permeabilization Buffer (0.5% Triton X-100 in PBS)

  • Reaction Cocktail (Prepare Fresh):

    • PBS (pH 7.4)

    • CuSO₄ (1 mM final)

    • THPTA Ligand (5 mM final) - Crucial for protecting proteins

    • Sodium Ascorbate (2.5 mM final) - Add Last

    • Azide-Fluorophore (10-20 µM)

Step-by-Step:

  • Metabolic Labeling: Incubate cells in Methionine-free medium for 30 min. Add Hpg (50 µM) and incubate for desired pulse time (1-4 hours).

  • Fixation: Wash cells with PBS.[6][7] Fix with 4% Paraformaldehyde (15 min). Permeabilize with 0.25% Triton X-100 (10 min).

  • Click Reaction:

    • Premix CuSO₄ and THPTA ligand in a tube.

    • Add the Azide-dye.

    • Add Sodium Ascorbate immediately before applying to cells (Ascorbate oxidizes quickly).

    • Add cocktail to cells.[2][6][7][8] Incubate 30 minutes at Room Temp in the dark.

  • Wash: Wash 3x with PBS + 1 mM EDTA (removes excess copper) + 1% BSA.

Protocol B: Live-Cell AHA Labeling (SPAAC)

Best for: Real-time dynamics, flow cytometry of live cells.

Reagents:

  • AHA Stock (50 mM)

  • DBCO-Fluorophore (e.g., DBCO-Cy5)

Step-by-Step:

  • Metabolic Labeling: Deplete Methionine (30 min). Add AHA (50 µM) and incubate (1-4 hours).

  • Wash: Wash cells 2x with warm media to remove free AHA.

  • Labeling: Add DBCO-Fluorophore (5-10 µM) in complete media.

    • Note: Keep concentration low to minimize hydrophobic sticking.

  • Incubation: Incubate for 30-60 minutes at 37°C.

  • Critical Wash: Wash 3x with media containing 5% FBS or BSA. The protein in the wash buffer acts as a "sponge" to soak up hydrophobic DBCO probe stuck to membranes.

  • Imaging: Image immediately.

Quantitative Data Summary

MetricHpg (CuAAC)AHA (SPAAC)Notes
Fluorescence Intensity High (100%)Moderate (60-80%)CuAAC yields higher conversion rates.
GFP Retention Poor (<20%) without ligandExcellent (95-100%)CuAAC requires THPTA to save GFP.
Signal-to-Noise ExcellentModerateDBCO hydrophobicity increases noise.
Cost per Reaction Low ($)High (

$)
DBCO reagents are significantly more expensive.
Intracellular Access ExcellentLimitedBulky DBCO penetrates tissues poorly.

References

  • Beatty, K. E., et al. (2006). "Fluorescence imaging of cellular metabolites with heterogeneous populations of protein enzymes." Journal of the American Chemical Society. Link

  • Hong, V., et al. (2009). "Labeling and detection of glycans on live cells with metabolic precursors." Angewandte Chemie International Edition. Link

  • Prescher, J. A., & Bertozzi, C. R. (2005). "Chemistry in living systems."[9][10] Nature Chemical Biology. Link

  • Uttamapinant, C., et al. (2010). "A fluorogenic probe for targets of protein oxidation." Angewandte Chemie. (Demonstrating Ligand-assisted CuAAC to protect GFP). Link

  • Dieterich, D. C., et al. (2006). "Selective identification of newly synthesized proteins in mammalian neurons using bioorthogonal noncanonical amino acid tagging (BONCAT)." Proceedings of the National Academy of Sciences. Link

Sources

Safety Operating Guide

Personal protective equipment for handling 2-([(Benzyloxy)carbonyl]amino)hex-5-ynoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview & Chemical Context

2-([(Benzyloxy)carbonyl]amino)hex-5-ynoic acid (commonly referred to as N-Cbz-L-propargylglycine or Cbz-Pra-OH ) is a non-canonical amino acid derivative used primarily in "Click Chemistry" (CuAAC) and peptide synthesis.

While often treated as a generic "white powder" in high-throughput labs, this compound presents a specific duality of risk that requires a tailored safety approach:

  • The Alkyne Handle: A reactive moiety that, while stable at room temperature, introduces specific chemical compatibility constraints (specifically regarding heavy metals).

  • The Cbz (Carboxybenzyl) Group: This protecting group significantly increases the lipophilicity of the molecule compared to free amino acids. Crucial Insight: This lipophilicity facilitates faster dermal absorption if the compound is dissolved in organic carriers (DMSO/DMF), bypassing the natural hydrophilic barrier of the skin.

This guide moves beyond the generic SDS "Warning" to provide a field-validated protocol for safe handling.

Hazard Profiling & Risk Assessment

Functional GroupHazard CharacteristicOperational Implication
Terminal Alkyne Chemical ReactivityAvoid Copper/Brass: While less volatile than acetylene, terminal alkynes can theoretically form explosive acetylides with copper, silver, or mercury under basic conditions. Use glass or stainless steel spatulas.
Cbz-Carbamate LipophilicityEnhanced Permeation: Once dissolved, this compound penetrates nitrile gloves faster than free amino acids. "Splash protection" is insufficient for prolonged handling of solutions.
Acidic Moiety Irritant (pH < 4)Dust Hazard: The solid powder is a respiratory and mucosal irritant (H315, H319, H335). Inhalation of fine particulates is the primary exposure vector during weighing.

Personal Protective Equipment (PPE) Matrix

The following PPE selection is based on a Tiered Risk Model . Do not default to the minimum; select based on your current state of matter (Solid vs. Solution).

PPE Decision Logic (Visualization)

PPE_Decision_Tree Start Select Handling State Solid Solid / Powder (Weighing & Transfer) Start->Solid Solution Solution Phase (Dissolved in DMF/DMSO) Start->Solution Gloves_Solid Gloves: Standard Nitrile (Min 0.11 mm) Solid->Gloves_Solid Resp_Solid Respiratory: Fume Hood REQUIRED (If open bench: N95/P100) Solid->Resp_Solid Eye_Solid Eyes: Safety Glasses (Side shields) Solid->Eye_Solid Gloves_Sol Gloves: Double Gloving (Inner: Nitrile, Outer: Nitrile/Neoprene) Solution->Gloves_Sol Resp_Sol Respiratory: Fume Hood MANDATORY (Solvent vapor risk) Solution->Resp_Sol Eye_Sol Eyes: Chemical Goggles (Splash risk) Solution->Eye_Sol

Figure 1: PPE Decision Tree based on the physical state of the reagent.

Detailed PPE Specifications
CategorySolid Handling (Weighing)Solution Handling (Reaction)Scientist's Rationale
Hand Protection Single Nitrile (0.11 mm / 4 mil)Double Nitrile OR Silver Shield® laminate In solution (especially DMSO), the Cbz group acts as a "grease," aiding skin transport. Double gloving provides a breakthrough buffer.
Eye Protection Safety Glasses with Side ShieldsChemical Splash GogglesSolutions present a splash hazard. If the solvent is DMF (teratogen), goggles are non-negotiable.
Respiratory Fume Hood (Sash at 18")Fume Hood (Sash at 18")Local Exhaust Ventilation (LEV) is superior to masks. If weighing outside a hood is unavoidable, use a P100 particulate respirator .
Body Protection Standard Cotton Lab CoatFlame-Resistant (FR) Lab CoatIf using flammable solvents (THF, MeOH) for the reaction, FR material prevents "wicking" burns.

Operational Protocols

Phase A: Weighing & Transfer (The Static Risk)

Challenge: Cbz-protected amino acids are often fluffy, electrostatic powders. They tend to "jump" off spatulas, creating an invisible dust cloud.

  • Engineering Control: Place the balance inside the chemical fume hood. If air currents disturb the balance, use a draft shield, but never turn off the hood fan while handling.

  • Static Mitigation:

    • Use an anti-static gun (ionizer) on the weighing boat and the bottle neck before opening.

    • Alternative: Wipe the exterior of the weighing vessel with a slightly damp Kimwipe to discharge static.

  • Transfer: Use a stainless steel or PTFE-coated spatula. Avoid disposable plastic spatulas, which generate high static charge.

Phase B: Solubilization & Reaction

Challenge: Dissolution usually requires polar aprotic solvents (DMF, DMSO, NMP), which are skin-permeable.

  • Solvent Addition: Add solvent slowly down the side of the vessel to prevent "puffing" of the dry powder.

  • Vessel Closure: Cap the vial/flask immediately after addition.

  • Spill Management:

    • Solid Spill: Do not sweep dry. Cover with a wet paper towel (water/detergent) to dampen, then wipe up to prevent dust generation.

    • Solution Spill: Treat as a solvent spill. Absorb with vermiculite or spill pads. Do not use paper towels if the solvent is an oxidizer or if the reaction involves reactive metals (e.g., Copper catalysts for Click chemistry).

Operational Workflow Diagram

Handling_Workflow Prep 1. Prep Area (Anti-static gun, Check Sash) Weigh 2. Weighing (Inside Hood, Metal Spatula) Prep->Weigh PPE On Solvent 3. Solubilization (Add DMF/DMSO slowly) Weigh->Solvent Cap Securely React 4. Reaction (Closed Vessel) Solvent->React Double Glove Waste 5. Disposal (Segregated Waste) React->Waste Quench First

Figure 2: Step-by-step operational workflow for handling Cbz-Pra-OH.

Disposal & Waste Management

Critical Warning: Do not mix alkyne-containing waste with waste streams containing heavy metals (Silver, Copper, Mercury) unless the alkyne has been fully consumed/reacted.

  • Solid Waste: Dispose of contaminated weighing boats, gloves, and paper towels in Hazardous Solid Waste (labeled "Toxic/Irritant Organic Solid").

  • Liquid Waste:

    • Non-Halogenated Organic: If dissolved in DMSO/DMF/Acetone.

    • Halogenated Organic: If dissolved in DCM/Chloroform.

    • Aqueous Waste: Only if the compound has been chemically degraded/quenched.

  • Container Compatibility: Use High-Density Polyethylene (HDPE) or Glass containers. Avoid metal cans for liquid waste storage to prevent theoretical acetylide formation over long storage periods.

Emergency Procedures

  • Eye Contact: Flush immediately with water for 15 minutes .[1] Hold eyelids open. The Cbz group is irritating; do not stop flushing early. Seek medical attention.

  • Skin Contact:

    • Solid: Wash with soap and water.[1][2][3][4]

    • Solution (DMF/DMSO):Do not use ethanol to wash skin (this enhances absorption). Wash with copious amounts of water and mild soap. Remove contaminated clothing immediately.[5]

  • Inhalation: Move to fresh air. If wheezing occurs (respiratory irritation), seek medical support.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11776816, (S)-2-(((Benzyloxy)carbonyl)amino)hex-5-ynoic acid. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[5] Retrieved from [Link]

  • European Chemicals Agency (ECHA). Guidance on the compilation of safety data sheets. (General guidance for amino acid derivatives). Retrieved from [Link]

  • Sharpless, K. B., et al. (2002). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. (Context on Alkyne reactivity/safety). Angewandte Chemie. Retrieved from [Link][6]

Sources

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